Product packaging for Relomycin(Cat. No.:CAS No. 1404-48-4)

Relomycin

Cat. No.: B1679263
CAS No.: 1404-48-4
M. Wt: 918.1 g/mol
InChI Key: QDAVFUSCCPXZTE-XKXXACGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Relomycin is a macrolide antibiotic complex for research applications. Macrolide antibiotics are known to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby blocking the growth of the peptide chain during translation . This product is provided as a research-grade compound for laboratory studies. It is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Specific details on this compound's spectrum of activity, solubility, and detailed molecular mechanisms require further experimental data. Researchers are advised to consult the product's Certificate of Analysis for specific batch information and handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H79NO17 B1679263 Relomycin CAS No. 1404-48-4

Properties

CAS No.

1404-48-4

Molecular Formula

C46H79NO17

Molecular Weight

918.1 g/mol

IUPAC Name

(11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione

InChI

InChI=1S/C46H79NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,18,24-30,32-33,35-45,48,50,52-55H,13,16-17,19-22H2,1-12H3/b15-14-,23-18+

InChI Key

QDAVFUSCCPXZTE-XKXXACGVSA-N

Isomeric SMILES

CCC1C(/C=C(/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)\C)COC4C(C(C(C(O4)C)O)OC)OC

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)C)COC4C(C(C(C(O4)C)O)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Relomycin;  Dihydrotylosin;  Relomicina;  Relomycinum; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Relomycin (Tylosin D)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relomycin, also known as Tylosin D, is a 16-membered macrolide antibiotic that exhibits potent bacteriostatic activity, primarily against Gram-positive bacteria. Its therapeutic efficacy stems from its ability to selectively inhibit bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the bacterial ribosome, the kinetics of this interaction, and its impact on bacterial viability. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying its mechanism, and presents visual representations of the underlying molecular processes and experimental workflows.

Core Mechanism of Action: Targeting the Bacterial Ribosome

This compound's primary cellular target is the 50S subunit of the bacterial ribosome . By binding to this subunit, it effectively stalls protein synthesis, a process essential for bacterial growth and replication.[1]

Binding Site within the Nascent Peptide Exit Tunnel (NPET)

This compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, a channel through which newly synthesized polypeptide chains emerge.[2][3] Its strategic location allows it to physically obstruct the passage of the elongating peptide chain, leading to premature termination of translation.[2][4]

The binding site is predominantly composed of segments of the 23S ribosomal RNA (rRNA) . Key nucleotide residues involved in the interaction include those in the central loop of domain V and the loop of hairpin 35 in domain II.[5] Specifically, nucleotides A2058 and G748 (E. coli numbering) are critical for the binding of Tylosin D.[2][6][7]

Molecular Interactions and the Role of Glycosylation

The unique structural features of Tylosin D, particularly its glycosylation pattern, are crucial for its high-affinity binding. It possesses a mycaminose sugar at the C5 position and a mycinose sugar at the C14 position of its 16-membered macrolactone ring.[2] These sugar moieties extend into the NPET and form specific contacts with the rRNA, anchoring the drug molecule in its binding pocket.

Furthermore, crystallographic studies have revealed that the ethylaldehyde substituent at the C6 position of the macrolactone ring of 16-membered macrolides like tylosin can form a reversible covalent bond with the N6 amine of adenine A2062 (E. coli numbering).[3][8] This covalent interaction likely contributes to the slow-binding and slowly reversible inhibition observed with Tylosin D.[9]

Inhibition of Peptidyl Transfer and Polypeptide Elongation

The binding of this compound within the NPET has two primary consequences for protein synthesis:

  • Interference with Peptide Bond Formation: Although not its primary mode of inhibition, the proximity of the bound drug to the peptidyl transferase center (PTC) can interfere with the correct positioning of the aminoacyl-tRNA in the A-site, thereby hindering peptide bond formation.[10]

  • Blockade of the Nascent Peptide Chain: The most significant inhibitory effect is the physical obstruction of the NPET. As the nascent polypeptide chain grows, it collides with the bound this compound molecule, leading to the dissociation of the peptidyl-tRNA from the ribosome and termination of translation.[2][5]

The overall mechanism is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[1]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of Tylosin D with the bacterial ribosome and its antibacterial activity.

Table 1: Ribosome Binding Affinity and Kinetics of Tylosin
ParameterValueOrganism/SystemReference
Inhibition Constant (Ki)3 µME. coli ribosomal complex[9]
Association Rate Constant (k_on)1.5 min⁻¹E. coli ribosomal complex[9]
Dissociation Rate Constant (k_off)2.5 x 10⁻³ min⁻¹E. coli ribosomal complex[9]
IC500.31 ± 0.05 µMIn vitro transcription/translation[11]
Table 2: Minimum Inhibitory Concentrations (MIC) of Tylosin D
Bacterial StrainMIC (µg/mL)Reference
Kocuria rhizophila ATCC 93411.56[12]
Staphylococcus aureus ATCC 914412.5[12]
Staphylococcus aureus ATCC 2973712.5[12]
Staphylococcus haemolyticus ATCC 2997050[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the microdilution method.[12]

Objective: To determine the lowest concentration of Tylosin D that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Tylosin D stock solution (e.g., 1 mg/mL in a suitable solvent)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the Tylosin D stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the adjusted bacterial suspension 1:100 in MHB.

  • Inoculate each well of the microtiter plate (except for a negative control well containing only MHB) with 100 µL of the diluted bacterial suspension, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control well with bacteria and no antibiotic.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of Tylosin D in which no visible bacterial growth (turbidity) is observed.

In Vitro Translation Inhibition Assay (Fluorescence-based)

This protocol is based on a real-time fluorescence assay.[2][13][14]

Objective: To quantify the inhibitory effect of Tylosin D on protein synthesis in a cell-free system.

Materials:

  • Cell-free in vitro translation system (e.g., PURExpress®)

  • DNA template encoding a reporter protein (e.g., GFP or Luciferase)

  • Tylosin D at various concentrations

  • Fluorometer or luminometer

Procedure:

  • Set up the in vitro translation reactions according to the manufacturer's instructions.

  • Add varying concentrations of Tylosin D to the reactions. Include a no-antibiotic control and a no-template control.

  • Incubate the reactions at the recommended temperature (e.g., 37°C).

  • Monitor the fluorescence or luminescence signal in real-time or at a fixed endpoint.

  • Plot the signal intensity against the concentration of Tylosin D.

  • Calculate the IC50 value, which is the concentration of Tylosin D that causes a 50% reduction in the reporter protein synthesis compared to the no-antibiotic control.

Ribosome Binding Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the binding of Tylosin D to the ribosome.

Objective: To determine the dissociation constant (Kd) of Tylosin D for the bacterial ribosome.

Materials:

  • Purified 70S ribosomes

  • Fluorescently labeled macrolide probe (e.g., BODIPY-erythromycin)

  • Tylosin D at various concentrations

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 150 mM NH₄Cl, 4 mM β-mercaptoethanol)

  • FP-capable plate reader

Procedure:

  • In a microplate, add a constant concentration of the fluorescent macrolide probe and purified ribosomes.

  • Add increasing concentrations of unlabeled Tylosin D to the wells.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Measure the fluorescence polarization of each well.

  • The binding of the fluorescent probe to the ribosome results in a high FP signal. As Tylosin D displaces the probe, the FP signal will decrease.

  • Plot the change in FP against the concentration of Tylosin D and fit the data to a competitive binding equation to determine the Ki, which can be converted to Kd.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows.

Mechanism_of_Action Mechanism of Action of this compound (Tylosin D) cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) 50S_Subunit->NPET PTC Peptidyl Transferase Center (PTC) 50S_Subunit->PTC 30S_Subunit 30S Subunit TylosinD This compound (Tylosin D) Binding Binds to 23S rRNA (A2058, G748) TylosinD->Binding Binding->50S_Subunit Blockage Physical Blockage of NPET Binding->Blockage Inhibition Inhibition of Protein Synthesis Blockage->Inhibition Bacteriostasis Bacteriostasis Inhibition->Bacteriostasis

Caption: Molecular mechanism of this compound (Tylosin D) action.

MIC_Workflow Experimental Workflow: MIC Determination Start Start Prepare_Dilutions Prepare serial dilutions of Tylosin D in MHB Start->Prepare_Dilutions Adjust_Culture Adjust bacterial culture to 0.5 McFarland Prepare_Dilutions->Adjust_Culture Inoculate Inoculate microtiter plate Adjust_Culture->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually inspect for turbidity Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Ribosome_Binding_Workflow Experimental Workflow: Ribosome Binding Assay (FP) Start Start Prepare_Assay Prepare assay plate with ribosomes, fluorescent probe, and Tylosin D Start->Prepare_Assay Incubate Incubate to reach equilibrium Prepare_Assay->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze Plot FP vs. [Tylosin D] and fit to binding model Measure_FP->Analyze Determine_Kd Determine Kd Analyze->Determine_Kd End End Determine_Kd->End

Caption: Workflow for Ribosome Binding Assay using Fluorescence Polarization.

References

Relomycin: A Technical Deep-Dive into its Origin, Biosynthesis, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relomycin, also known as Dihydrotylosin or Tylosin D, is a macrolide antibiotic originating from the fermentation of the Gram-positive bacterium, Streptomyces fradiae. As a member of the tylosin complex, it shares a close structural and biosynthetic relationship with its more studied counterpart, Tylosin A. This technical guide provides an in-depth exploration of this compound, focusing on its biosynthesis, methods for its production and isolation, and its biological activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in antibiotic discovery and development.

Chemical and Physical Properties

This compound is a 16-membered macrolide antibiotic. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 1404-48-4
Molecular Formula C46H79NO17
Molecular Weight 918.12 g/mol
Appearance White to buff-colored powder

Biosynthesis of this compound in Streptomyces fradiae

This compound is a natural product of the tylosin biosynthetic pathway in Streptomyces fradiae. The biosynthesis of the tylosin complex, including this compound, is a complex process involving a modular polyketide synthase (PKS) and subsequent tailoring reactions.

The core of the molecule, a 16-membered lactone ring called tylactone, is synthesized by the PKS from propionate and methylmalonate units. Following the formation of tylactone, a series of post-PKS modifications occur, including glycosylation and oxidation, to produce the various components of the tylosin complex.

This compound (Tylosin D) is understood to be a direct biosynthetic precursor or a derivative of Tylosin A. The key transformation is the reduction of the C-20 aldehyde group in Tylosin A to a primary alcohol in this compound.[1][2]

G cluster_pks Polyketide Synthase (PKS) cluster_tailoring Post-PKS Tailoring Propionyl_CoA Propionyl-CoA Tylactone Tylactone Propionyl_CoA->Tylactone Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Tylactone Tylonolide Tylonolide Tylactone->Tylonolide Hydroxylation Mycaminose_attachment Attachment of Mycaminose Tylonolide->Mycaminose_attachment Mycarose_attachment Attachment of Mycarose Mycaminose_attachment->Mycarose_attachment Mycinose_attachment Attachment of Mycinose Mycarose_attachment->Mycinose_attachment Macrocin Macrocin Mycinose_attachment->Macrocin Methylation Tylosin_A Tylosin A Macrocin->Tylosin_A Methylation This compound This compound (Tylosin D) Tylosin_A->this compound Reduction of C-20 aldehyde

Figure 1: Simplified biosynthetic pathway of this compound from primary metabolites.

Experimental Protocols

Fermentation of Streptomyces fradiae for Tylosin Complex Production

1. Culture Maintenance and Inoculum Preparation:

  • Maintain Streptomyces fradiae on a suitable agar medium, such as ISP Medium 4.

  • Inoculate a seed culture medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments from a mature slant.

  • Incubate the seed culture at 28-30°C on a rotary shaker until sufficient biomass is achieved (typically 48-72 hours).

2. Production Fermentation:

  • Prepare a production medium designed for macrolide biosynthesis. A variety of media have been described, often containing a complex carbon source (e.g., starch, glucose), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Ferment for 7-10 days at 28-30°C with vigorous aeration and agitation. The pH should be maintained between 6.5 and 7.5.

Extraction and Purification of this compound

The extraction and purification of this compound involve its separation from the fermentation broth and other components of the tylosin complex.

1. Extraction:

  • Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Extract the macrolides from the broth using a suitable organic solvent, such as butyl acetate or methyl isobutyl ketone, at an alkaline pH.

  • Concentrate the organic extract under reduced pressure.

2. Purification:

  • Further purification can be achieved using chromatographic techniques.

  • Column Chromatography: Employ a silica gel or alumina column, eluting with a gradient of a non-polar and a polar solvent (e.g., hexane and ethyl acetate).

  • High-Performance Liquid Chromatography (HPLC): For high-purity isolation, reversed-phase HPLC is effective. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used to separate the different components of the tylosin complex.[3][4][5]

G Fermentation S. fradiae Fermentation Centrifugation Centrifugation/Filtration Fermentation->Centrifugation Broth Fermentation Broth Centrifugation->Broth Mycelium Mycelium (discarded) Centrifugation->Mycelium Solvent_Extraction Solvent Extraction (e.g., Butyl Acetate) Broth->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Crude_Extract Crude Tylosin Complex Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fractionation Column_Chromatography->Fractionation HPLC Reversed-Phase HPLC (C18 column) Fractionation->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound G This compound This compound Binding Binding to Nascent Peptide Exit Tunnel This compound->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition Binding->Inhibition Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Stasis Bacteriostasis Inhibition->Stasis Bacterial_Growth Bacterial Growth Bacterial_Growth->Stasis

References

An In-depth Technical Guide to Relomycin (Tylosin D)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of Relomycin, a macrolide antibiotic. It includes its chemical structure, mechanism of action, antibacterial spectrum, and general experimental protocols relevant to its study.

Chemical Structure and Properties

This compound, also known as Tylosin D or Dihydrotylosin, is a macrolide antibiotic.[1] It is a component of the broader Tylosin complex produced by the fermentation of Streptomyces fradiae.[2]

Chemical Formula: C46H79NO17[1]

IUPAC Name: (11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione[1]

Below is a diagram representing the chemical structure of this compound.

Relomycin_Structure This compound Macrolide_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit mRNA mRNA Progression Progression mRNA->Progression This compound This compound (Macrolide) This compound->50S_subunit Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks Translocation Progression->Protein_Synthesis Leads to MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_this compound Prepare serial dilutions of this compound Inoculate Inoculate dilutions with bacteria Prep_this compound->Inoculate Prep_Inoculum Prepare standardized bacterial inoculum Prep_Inoculum->Inoculate Incubate Incubate at optimal temperature and time Inoculate->Incubate Observe Observe for visible bacterial growth Incubate->Observe Determine_MIC MIC = Lowest concentration with no visible growth Observe->Determine_MIC

References

Relomycin: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Relomycin, also known as Tylosin D, is a macrolide antibiotic with a well-established primary mechanism of action involving the inhibition of bacterial protein synthesis. Beyond its antibacterial properties, this compound, like other macrolides, exhibits significant immunomodulatory and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological activities of this compound, its molecular targets, and the signaling pathways it modulates. Quantitative data on its efficacy are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Antibacterial Activity

This compound is a bacteriostatic agent that is effective against a range of bacteria, particularly Gram-positive organisms.[1][2] Its primary mode of action is the inhibition of protein synthesis, a critical process for bacterial viability.

Mechanism of Action: Inhibition of Protein Synthesis

This compound targets the bacterial 70S ribosome, specifically binding to the 23S rRNA of the large 50S subunit.[3] This binding occurs within the nascent peptide exit tunnel (NPET), near the peptidyl transferase center (PTC). By physically obstructing the tunnel, this compound prevents the elongation of the nascent polypeptide chain, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.[3]

Quantitative Antibacterial Potency

The antibacterial efficacy of this compound's close structural analog, Tylosin, is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Tylosin against various bacterial strains [4][5][6][7][8][9]

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Streptococcus pyogenes--0.1 - 0.2
Streptococcus pneumoniae--0.2 - 0.4
Streptococcus dysgalactiae--0.06 - 128
Streptococcus agalactiae--0.125 - 0.5
Streptococcus suis--0.125 - >128
Streptococcus uberis--0.125 - >128
Enterococcus faecalis--0.25 - >128
Staphylococcus aureus-160.125 - >128
Mycoplasma gallisepticum0.520.004 - 4
Pasteurella multocida16320.5 - 128
Actinobacillus pleuropneumoniae16161 - 256
Bifidobacterium spp.0.062--
Clostridium spp.0.062--

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for Tylosin is presented as a proxy for this compound due to their structural similarity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method for determining the MIC of an antibiotic is the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Bacterial Inoculum Preparation: Culture the bacterial strain of interest overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_result Result stock This compound Stock dilutions Serial Dilutions stock->dilutions inoculation Inoculation of Microtiter Plate dilutions->inoculation inoculum Bacterial Inoculum inoculum->inoculation incubation Incubation (16-20h, 37°C) inoculation->incubation readout Visual Inspection for Growth incubation->readout mic MIC Value readout->mic

Immunomodulatory and Anti-Inflammatory Activity

This compound, consistent with other macrolides, possesses significant immunomodulatory properties that are independent of its antimicrobial activity.[1][3] These effects are primarily characterized by the suppression of pro-inflammatory responses.

Molecular Targets and Signaling Pathways

The immunomodulatory effects of macrolides are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS]), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Macrolides have been shown to inhibit the phosphorylation of IκB, thereby preventing NF-κB activation and the subsequent production of inflammatory mediators.[10]

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK IkB IκB NFkB NF-κB Proteasome Proteasome This compound This compound NFkB_nuc NF-κB DNA DNA Cytokines Pro-inflammatory Cytokines

The MAPK signaling cascades (including ERK, JNK, and p38) are also crucial in regulating the cellular response to inflammatory stimuli. Activation of these pathways leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of inflammatory genes. Macrolides have been demonstrated to interfere with the phosphorylation and activation of MAPK pathway components, contributing to their anti-inflammatory effects.[11]

Effects on Immune Cells

This compound's immunomodulatory actions extend to its direct effects on various immune cells.

Macrolides have been shown to induce apoptosis (programmed cell death) in neutrophils.[12] This accelerated apoptosis can contribute to the resolution of inflammation by promoting the clearance of these potent inflammatory cells from sites of infection or injury.

Macrolides can influence macrophage function, including their polarization towards an anti-inflammatory M2 phenotype. Studies on Tylosin have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β by lipopolysaccharide (LPS)-stimulated macrophages, while increasing the production of the anti-inflammatory cytokine IL-10.[13][14]

Quantitative Immunomodulatory Potency

While specific IC₅₀ or EC₅₀ values for the immunomodulatory effects of this compound are not widely reported, studies on Tylosin provide valuable insights. For instance, Tylosin has been shown to reduce elevated TNF-α and IL-1β levels in LPS-treated mice at doses of 10, 100, and 500 mg/kg.[13] In vitro, Tylosin at concentrations of 10 µg/mL and 20 µg/mL significantly decreased the production of various pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6, in LPS-stimulated macrophages.[14]

Table 2: Immunomodulatory Effects of Tylosin [13][14]

Cell/Animal ModelStimulusTylosin Concentration/DoseEffect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Effect on Anti-inflammatory Cytokine (IL-10)
LPS-stimulated RAW264.7 macrophagesLPS10 µg/mL, 20 µg/mL
LPS-treated miceLPS10, 100, 500 mg/kg
Experimental Protocols for Immunomodulatory Activity
  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent, such as LPS (1 µg/mL), for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Cell Lysis: Following treatment with this compound and/or a stimulant, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15][16]

experimental_workflow_western_blot cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection cluster_result Result cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection ECL Detection immunoblot->detection analysis Analysis of Protein Phosphorylation detection->analysis

  • Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using density gradient centrifugation.

  • Cell Culture and Treatment: Culture the isolated neutrophils in RPMI 1640 medium supplemented with 10% fetal bovine serum. Treat the cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).

  • Staining: Wash the cells and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[12][17][18][19]

Conclusion

This compound is a macrolide antibiotic with a dual mechanism of action. Its primary antibacterial effect stems from the inhibition of bacterial protein synthesis. Additionally, it possesses significant immunomodulatory and anti-inflammatory properties, primarily through the suppression of the NF-κB and MAPK signaling pathways, leading to reduced pro-inflammatory cytokine production and modulation of immune cell function. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in both infectious and inflammatory diseases. Further investigation into the specific quantitative aspects of its immunomodulatory effects is warranted to fully elucidate its clinical utility.

References

In Vitro Efficacy of Vancomycin Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Relomycin" did not yield information on an approved or investigational antibiotic. It is possible that this is a novel compound with limited public data or a trade name not widely indexed. This guide will proceed using Vancomycin as a representative glycopeptide antibiotic with a well-documented history of in vitro efficacy against Gram-positive bacteria to illustrate the requested data presentation, experimental protocols, and visualizations.

This technical guide provides an in-depth overview of the in vitro efficacy of Vancomycin against a range of clinically significant Gram-positive bacteria. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key processes.

Quantitative In Vitro Efficacy Data

The in vitro activity of Vancomycin is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for Vancomycin against various Gram-positive species as reported in peer-reviewed literature and surveillance studies. These values can vary based on the specific strain, testing methodology, and geographic location.

Table 1: Vancomycin MIC Distribution for Staphylococcus aureus

Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)0.510.25 - 2
Methicillin-Resistant S. aureus (MRSA)120.5 - 8
Vancomycin-Intermediate S. aureus (VISA)4-8-4 - 8
Vancomycin-Resistant S. aureus (VRSA)≥ 16-≥ 16

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Vancomycin MIC Distribution for Other Key Gram-Positive Pathogens

Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
Enterococcus faecalis (Vancomycin-Susceptible)120.5 - 4
Enterococcus faecium (Vancomycin-Susceptible)120.5 - 4
Streptococcus pneumoniae0.250.5≤ 0.06 - 1
Streptococcus pyogenes (Group A Strep)0.250.5≤ 0.06 - 1
Coagulase-Negative Staphylococci120.5 - 4

Experimental Protocols for In Vitro Susceptibility Testing

The determination of Vancomycin's in vitro efficacy relies on standardized methods to ensure reproducibility and comparability of data. The most common methodologies are broth microdilution, agar dilution, and disk diffusion.

Broth Microdilution for MIC Determination

Broth microdilution is a widely used method for determining the MIC of an antibiotic. It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol:

  • Preparation of Antibiotic Dilutions: A stock solution of Vancomycin is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL). These dilutions are dispensed into the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Several colonies of the test bacterium are isolated from a fresh agar plate and suspended in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of Vancomycin that completely inhibits visible growth.

Broth_Microdilution_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Vancomycin in Broth start->prep_antibiotic inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Examine for Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Broth microdilution workflow for MIC determination.

Mechanism of Action

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is distinct from that of beta-lactam antibiotics.

Signaling Pathway:

  • Binding to Peptidoglycan Precursors: Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide precursors of peptidoglycan.

  • Inhibition of Transglycosylation: This binding sterically hinders the transglycosylase enzymes, preventing the elongation of the peptidoglycan chains.

  • Inhibition of Transpeptidation: The presence of the bulky Vancomycin molecule also blocks the action of transpeptidases, which are responsible for cross-linking the peptide side chains of the peptidoglycan backbone.

  • Cell Wall Destabilization: The dual inhibition of these key enzymes disrupts the integrity of the cell wall, leading to increased membrane permeability and ultimately cell lysis.

Vancomycin_Mechanism_of_Action vancomycin Vancomycin binding High-Affinity Binding vancomycin->binding targets d_ala_d_ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor d_ala_d_ala->binding inhibit_tg Inhibition of Transglycosylation binding->inhibit_tg causes inhibit_tp Inhibition of Transpeptidation binding->inhibit_tp causes disrupt_pg Disruption of Peptidoglycan Synthesis inhibit_tg->disrupt_pg inhibit_tp->disrupt_pg cell_lysis Cell Lysis and Bacterial Death disrupt_pg->cell_lysis

Mechanism of action of Vancomycin.

Conclusion

Vancomycin remains a critical antibiotic for the treatment of serious infections caused by Gram-positive bacteria, particularly MRSA. The in vitro data presented in this guide, along with the standardized protocols for its determination, are fundamental to its clinical use, ongoing surveillance for resistance, and the development of new antimicrobial agents. The methodologies and data visualization formats provided here can serve as a template for the evaluation of other antimicrobial compounds. Should a specific compound such as "this compound" be identified, a similar systematic evaluation of its in vitro efficacy would be warranted.

The Pharmacodynamics of Relomycin (Tylosin D): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relomycin, also known as Tylosin D, is a macrolide antibiotic belonging to the tylosin family of compounds, which are fermentation products of Streptomyces fradiae. As a key active component of the broader tylosin complex, this compound exerts a bacteriostatic effect against a wide range of Gram-positive bacteria and Mycoplasma species. Its mechanism of action is centered on the inhibition of bacterial protein synthesis, a critical pathway for bacterial viability and proliferation. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and relevant experimental workflows.

Core Pharmacodynamics

Mechanism of Action

This compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Like other macrolide antibiotics, it specifically binds to the 50S subunit of the bacterial ribosome.[1] This binding occurs within the polypeptide exit tunnel, a channel through which newly synthesized proteins emerge.

The binding of this compound to the ribosome is a multi-step process:

  • Initial Low-Affinity Binding: The drug first establishes a low-affinity interaction at the entrance of the ribosomal exit tunnel, primarily through its hydrophobic portions.[2][3]

  • Conformational Change and High-Affinity Binding: Subsequently, a slow conformational change, mediated by the hydrophilic parts of the molecule, pushes the drug deeper into the tunnel. This results in a stable, high-affinity binding state.[2][3]

By occupying this critical space, this compound physically obstructs the passage of the nascent polypeptide chain.[4] This blockage interferes with peptide bond formation and inhibits the elongation phase of protein synthesis, ultimately leading to the cessation of bacterial growth.[4][5] The specific binding site involves key nucleotides of the 23S rRNA, such as G748 and A2058, which are crucial for its inhibitory effect.[4]

cluster_ribosome Bacterial 70S Ribosome cluster_50S Polypeptide Exit Tunnel 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Elongation 30S_subunit 30S Subunit Exit_Tunnel Binding Site (23S rRNA) Inhibition Inhibition of Protein Synthesis Exit_Tunnel->Inhibition Leads to mRNA mRNA tRNA tRNA carrying Amino Acid tRNA->50S_subunit Delivers Amino Acid Polypeptide->Exit_Tunnel Egress This compound This compound This compound->Exit_Tunnel Binds

Mechanism of Action of this compound.
Antibacterial Spectrum

This compound, primarily through its parent compound Tylosin, demonstrates a broad spectrum of activity against Gram-positive bacteria and is also highly effective against Mycoplasma species.[1] Its activity against Gram-negative bacteria is limited.[1] The primary utility of this compound is in veterinary medicine for treating infections caused by susceptible organisms.

Quantitative Pharmacodynamic Data

The primary metric for the in vitro activity of an antibiotic is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Tylosin against various pathogens
Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Mycoplasma gallisepticum111 clinical isolates0.004 - 40.52[1][3][4]
Streptococcus suisATCC 700794-0.5-[2][6][7]
Streptococcus suisHA9801-1.25-[5]
Staphylococcus aureus103 isolates (bovine mastitis)0.5 - 1283264[8]
Staphylococcus aureus112 isolates (bovine mastitis)Bimodal distribution, some ≥256--[9]
Clostridium perfringens89 isolates (rabbit)-0.532[10]
Clostridium perfringens50 isolates (piglet)---[11]
Bifidobacterium spp.Multiple-0.062-[12]
Clostridium spp.Multiple-0.062-[12]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound (Tylosin) that inhibits the visible growth of a target bacterium.

Materials:

  • This compound (Tylosin) reference standard

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium (e.g., FM-4 broth for Mycoplasma)[1][4]

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Spectrophotometer or plate reader

  • Incubator

Methodology:

  • Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared. A two-fold serial dilution is then performed across the wells of a 96-well plate using sterile broth to achieve a range of decreasing concentrations.

  • Inoculum Preparation: The bacterial strain of interest is cultured overnight. The culture is then diluted in sterile saline or broth to match a 0.5 McFarland turbidity standard, which is further diluted to achieve the final target inoculum density.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with a standardized volume of the bacterial suspension. Control wells are included: a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed, compared to the positive control well.

A Prepare Serial Dilutions of this compound in 96-well plate C Inoculate each well with standardized bacterial suspension A->C B Standardize Bacterial Inoculum (e.g., to 0.5 McFarland) B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Observe Wells for Turbidity (Bacterial Growth) D->E F Determine Lowest Concentration with NO visible growth E->F G Result: MIC Value (µg/mL) F->G

Workflow for MIC Determination.
Measurement of Plasma Drug Concentration

Pharmacokinetic studies, which inform pharmacodynamic models, rely on accurate measurement of the drug in biological matrices. High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Objective: To quantify the concentration of this compound in plasma samples.

Materials:

  • HPLC-MS/MS system

  • Analytical column (e.g., C18)

  • Plasma samples

  • This compound reference standard

  • Acetonitrile, formic acid, and other HPLC-grade solvents

  • Protein precipitation agents (e.g., trichloroacetic acid)

Methodology:

  • Sample Preparation: Plasma samples are thawed. A protein precipitation step is performed by adding an agent like acetonitrile or trichloroacetic acid to remove proteins that would interfere with the analysis. The sample is vortexed and then centrifuged.

  • Supernatant Extraction: The clear supernatant containing the drug is carefully transferred to a new vial for analysis.

  • Chromatographic Separation: An aliquot of the supernatant is injected into the HPLC system. The drug is separated from other components in the sample on the analytical column based on its physicochemical properties.

  • Mass Spectrometric Detection: As the drug elutes from the column, it enters the mass spectrometer. It is ionized, and specific mass-to-charge (m/z) transitions for this compound are monitored for detection and quantification.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from samples with known concentrations of the drug.[13]

Conclusion

This compound (Tylosin D) is a potent macrolide antibiotic whose pharmacodynamic profile is characterized by the targeted inhibition of bacterial protein synthesis. Its effectiveness, particularly against Gram-positive and Mycoplasma species, is well-documented through extensive in vitro susceptibility testing. The data and protocols outlined in this guide provide a foundational understanding for researchers and professionals engaged in the study and development of antimicrobial agents. A thorough comprehension of its mechanism, antibacterial spectrum, and the methodologies used for its evaluation is critical for its prudent use and for the future development of novel antibiotics targeting the bacterial ribosome.

References

Relomycin: A Technical Deep Dive into its Discovery, Natural Source, and Scientific Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Relomycin, also known as Tylosin D, is a macrolide antibiotic that constitutes a minor component of the tylosin complex produced by the soil bacterium Streptomyces fradiae. First identified in 1963 by Whaley and his colleagues, it is structurally distinct from the major component, Tylosin A, by the reduction of an aldehyde group to a primary alcohol.[1] While less abundant, this compound contributes to the overall antimicrobial activity of the tylosin complex. This guide provides a comprehensive overview of the discovery, natural source, biosynthesis, and physicochemical and biological properties of this compound. It includes detailed experimental protocols for its isolation and characterization, quantitative data, and diagrams of its biosynthetic pathway and isolation workflow to support further research and development.

Discovery and Natural Source

This compound was first described in 1963 as a minor factor, designated Tylosin D, within the tylosin antibiotic complex.[1] The complex is a fermentation product of the Gram-positive, filamentous bacterium, Streptomyces fradiae. This actinomycete, found in soil, is the sole natural source of this compound. The tylosin complex is a mixture of four structurally related macrolides: Tylosin A, Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (this compound). Tylosin A is the predominant component, typically accounting for over 80% of the complex, while this compound is a minor constituent.[1]

Physicochemical and Biological Properties

This compound is a 16-membered macrolide antibiotic with a molecular formula of C46H79NO17 and a molecular weight of 918.1 g/mol .[2] Its structure is characterized by the reduction of the aldehyde group at the C-20 position of Tylosin A to a primary alcohol. This structural modification influences its biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC46H79NO17[2]
Molecular Weight918.1 g/mol [2]
Relative Antimicrobial Activity (Tylosin A = 1.0)0.35[1]
Typical Abundance in Tylosin Complex~5%[3]

Biosynthesis of this compound

This compound is a downstream product of the tylosin biosynthetic pathway in Streptomyces fradiae. The biosynthesis begins with the formation of the 16-membered macrolactone ring, tylactone, by a polyketide synthase. A series of post-polyketide synthase modifications, including glycosylation and oxidation, lead to the formation of Tylosin A.

This compound is then derived from Tylosin A through the enzymatic reduction of the aldehyde group at the C-20 position to a primary alcohol. While the specific enzyme responsible for this conversion has not been definitively characterized, it is likely a reductase present in the tylosin biosynthetic gene cluster of S. fradiae. The gene cluster is known to contain genes encoding oxidoreductases which could catalyze this reaction.[4][5]

Proposed Biosynthetic Pathway of this compound from Tylosin A

Relomycin_Biosynthesis Tylosin_A Tylosin A (Aldehyde at C-20) This compound This compound (Alcohol at C-20) Tylosin_A->this compound Reduction of -CHO to -CH2OH Enzyme Reductase (e.g., encoded by a tyl gene) Enzyme->Tylosin_A

Proposed enzymatic conversion of Tylosin A to this compound.

Experimental Protocols

The isolation and characterization of this compound present a challenge due to its low abundance in the tylosin complex. The following protocols are based on established methods for the separation of tylosin components.

Fermentation of Streptomyces fradiae
  • Inoculum Preparation: Aseptically transfer a lyophilized culture of Streptomyces fradiae to a nutrient agar slant and incubate at 28-30°C for 7-10 days until sporulation is observed.

  • Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., tryptone soy broth) with spores from the agar slant. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

  • Production Fermentation: Transfer the seed culture to a production fermenter containing a sterile production medium optimized for tylosin production. Typical production media contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. Maintain the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days. Monitor pH and adjust as necessary.

Isolation and Purification of this compound

This protocol outlines a general strategy for the isolation of this compound from the fermentation broth, leveraging its physicochemical properties. Preparative High-Performance Liquid Chromatography (HPLC) is the preferred method for obtaining high-purity this compound.

  • Harvest and Extraction:

    • Separate the mycelium from the fermentation broth by centrifugation or filtration.

    • Adjust the pH of the clarified broth to 8.5-9.5 with a suitable base (e.g., NaOH).

    • Extract the tylosin complex from the broth using a water-immiscible organic solvent such as ethyl acetate or butyl acetate. Perform the extraction multiple times to ensure a high yield.

    • Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

  • Preparative HPLC Separation:

    • Dissolve the crude extract in a suitable solvent compatible with the HPLC mobile phase.

    • Employ a reversed-phase preparative HPLC column (e.g., C18).

    • Use a gradient elution system with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).

    • Monitor the elution profile using a UV detector at approximately 290 nm.

    • Collect the fraction corresponding to the retention time of this compound (Tylosin D). The elution order is typically Tylosin B, Tylosin D, Tylosin C, and Tylosin A.

    • Pool the this compound-containing fractions and remove the solvent under reduced pressure.

Characterization of this compound
  • Mass Spectrometry:

    • Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the isolated compound. The expected [M+H]+ ion for this compound is m/z 918.5.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire 1H and 13C NMR spectra to confirm the structure. The key distinguishing feature from Tylosin A will be the absence of the aldehyde proton signal (around δ 9.7 ppm) and the presence of signals corresponding to the -CH2OH group.

  • Purity Analysis:

    • Assess the purity of the isolated this compound using analytical HPLC with a high-resolution column and a validated method.

Experimental Workflow Diagram

Relomycin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation S. fradiae Fermentation Harvest Harvest Broth Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Prep_HPLC Preparative HPLC Extraction->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound MS Mass Spectrometry Pure_this compound->MS NMR NMR Spectroscopy Pure_this compound->NMR Purity Purity Analysis Pure_this compound->Purity

Workflow for the isolation and characterization of this compound.

Conclusion

This compound, though a minor component of the tylosin complex, is an integral part of the natural product profile of Streptomyces fradiae. Its discovery and characterization have contributed to a more complete understanding of the biosynthesis of 16-membered macrolide antibiotics. The detailed protocols and data presented in this guide are intended to facilitate further research into the biological activity, potential therapeutic applications, and biosynthetic engineering of this compound and related macrolides. The continued exploration of such natural products holds promise for the discovery of new and improved antimicrobial agents.

References

Preliminary Studies on Relomycin Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relomycin, also known as Tylosin D, is a macrolide antibiotic structurally related to Tylosin A, the primary component of the commercial antibiotic Tylosin. Preliminary studies and comparative data suggest that this compound's bioactivity profile is distinct from that of Tylosin A, primarily due to a key structural modification. This technical guide provides a comprehensive overview of the available preliminary data on this compound's bioactivity, with a focus on its antimicrobial and anti-inflammatory properties. Due to the limited availability of direct studies on this compound, this guide incorporates data from its close analog, Tylosin, to provide a comparative context and infer potential therapeutic applications. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development.

Introduction to this compound (Tylosin D)

This compound is a 16-membered macrolide antibiotic and a component of the Tylosin complex, which is a mixture of Tylosin A, B (desmycosin), C (macrocin), and D (this compound). The predominant and most active component of this complex is Tylosin A.[1] this compound differs from Tylosin A in the substitution at the C-20 position of the lactone ring. While Tylosin A possesses an aldehyde group at this position, this compound has a primary alcohol group. This structural variance is believed to significantly influence its biological activity.

Antimicrobial Activity

The primary mechanism of antimicrobial action for macrolides like Tylosin involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] However, the structural difference in this compound appears to impact its efficacy.

Comparative Antimicrobial Potency

Direct quantitative data on the Minimum Inhibitory Concentrations (MICs) of pure this compound against a broad spectrum of bacteria are scarce in publicly available literature. However, comparative studies within the Tylosin complex provide critical insights into its reduced antimicrobial potency. One study reported that the antimicrobial potency of Tylosin D (this compound) is approximately 30% to 39% of that of Tylosin A against Kocuria rhizophila and Staphylococcus aureus, respectively.[3][4]

Table 1: Comparative Antimicrobial Potency of Tylosin Components

ComponentRelative Potency vs. Tylosin A (against K. rhizophila)Relative Potency vs. Tylosin A (against S. aureus)
Tylosin A 100%100%
Tylosin B (Desmycosin) ~100%~78%
Tylosin C (Macrocin) ~100%~100%
Tylosin D (this compound) ~39%~23%

Data extrapolated from a study evaluating the consistency between matrix components ratio and microbiological potency of tylosin major components.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized broth microdilution protocol for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is then diluted in an appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of this compound (or a comparator agent) are prepared in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism.

Cytotoxicity Profile

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Adherent mammalian cells are seeded into a 96-well plate and allowed to attach and grow for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Anti-inflammatory and Immunomodulatory Effects

Macrolide antibiotics are known to possess anti-inflammatory and immunomodulatory properties independent of their antimicrobial activity. Studies on Tylosin have demonstrated its ability to modulate the production of key inflammatory mediators.

Modulation of Cytokine and Inflammatory Mediator Production

In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and mouse peripheral blood mononuclear cells (PBMCs), Tylosin was shown to significantly decrease the production of pro-inflammatory cytokines and mediators.[5]

Table 2: Effect of Tylosin on Inflammatory Mediator and Cytokine Production in LPS-Stimulated Macrophages

Mediator/CytokineConcentration of Tylosin% Inhibition/Increase
6-keto-PGF(1α) 10 µg/mL↓ Significant Decrease
20 µg/mL↓ Significant Decrease
Prostaglandin E2 (PGE2) 10 µg/mL↓ Significant Decrease
20 µg/mL↓ Significant Decrease
Nitric Oxide (NO) 10 µg/mL↓ Significant Decrease
20 µg/mL↓ Significant Decrease
Tumor Necrosis Factor-alpha (TNF-α) 10 µg/mL↓ Significant Decrease
20 µg/mL↓ Significant Decrease
Interleukin-1beta (IL-1β) 10 µg/mL↓ Significant Decrease
20 µg/mL↓ Significant Decrease
Interleukin-6 (IL-6) 10 µg/mL↓ Significant Decrease
20 µg/mL↓ Significant Decrease
Interleukin-10 (IL-10) 10 µg/mL↑ Significant Increase
20 µg/mL↑ Significant Increase

Data from a study on the anti-inflammatory properties of Tilmicosin and Tylosin.[5]

These findings suggest that Tylosin can suppress the inflammatory response by downregulating pro-inflammatory mediators and upregulating the anti-inflammatory cytokine IL-10. Given its structural similarity, this compound may possess similar, albeit potentially less potent, anti-inflammatory properties.

Experimental Protocol: LPS-Induced Cytokine Release Assay in Macrophages

This protocol outlines a general method for assessing the anti-inflammatory effects of a compound on macrophages.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

  • Cell Seeding and Treatment: Cells are seeded in a multi-well plate and pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response.

  • Incubation: The plate is incubated for a period sufficient to allow for cytokine production (e.g., 18-24 hours).

  • Supernatant Collection: The cell culture supernatant is collected from each well.

  • Cytokine Quantification: The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways

The anti-inflammatory effects of macrolides are often attributed to their ability to modulate key intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Macrolides like Tylosin have been shown to inhibit the activation of NF-κB.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_n->DNA ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes

Figure 1: Postulated inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases that, upon activation by stimuli like LPS, lead to the activation of transcription factors such as AP-1, which in turn promote the expression of pro-inflammatory genes. Macrolides have been reported to interfere with the phosphorylation and activation of key kinases in the MAPK cascade, such as p38 and JNK.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38_JNK p38/JNK MKKs->p38_JNK Phosphorylation p38_JNK_n p38/JNK p38_JNK->p38_JNK_n Translocation This compound This compound This compound->MKKs Inhibition AP1 AP-1 p38_JNK_n->AP1 Activation DNA DNA AP1->DNA ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes

Figure 2: Postulated inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary bioactivity screening of a compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Bioactivity Assessment cluster_mechanism Mechanism of Action Studies cluster_in_vivo In Vivo Validation (Future Studies) Antimicrobial Antimicrobial Activity (MIC Assay) Signaling Signaling Pathway Analysis (Western Blot, RT-PCR) Antimicrobial->Signaling Cytotoxicity Cytotoxicity (MTT Assay) Cytotoxicity->Signaling AntiInflammatory Anti-inflammatory Activity (Cytokine Release Assay) AntiInflammatory->Signaling AnimalModel Animal Models of Infection/Inflammation Signaling->AnimalModel Efficacy Efficacy & PK/PD Studies AnimalModel->Efficacy

References

Methodological & Application

Relomycin (Tylosin D): Application Notes and In Vitro Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relomycin, also known as Tylosin D, is a macrolide antibiotic. Macrolides are a class of natural products that inhibit bacterial protein synthesis.[1][2] They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for newly synthesized peptides and interfering with peptide bond formation.[3][4][5][6] This bacteriostatic action makes this compound a compound of interest for research into new antibacterial agents, particularly against Gram-positive bacteria.[4][7]

These application notes provide detailed protocols for in vitro studies to characterize the antibacterial activity and mechanism of action of this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Tylosin Components against Various Bacterial Strains
Bacterial StrainTylosin A (μg/mL)Tylosin D (this compound) (μg/mL)
Kocuria rhizophila0.11.56
Staphylococcus aureus0.3912.5

Data sourced from a study determining the MICs of Tylosin components using a microdilution method.[7]

Table 2: IC50 Values of Macrolide Antibiotics in an In Vitro Transcription/Translation Assay
Macrolide AntibioticIC50 (μM)
Tylosin0.31 ± 0.05
Tildipirosin0.23 ± 0.01
Tilmicosin0.36 ± 0.02
Tulathromycin0.26 ± 0.05

IC50 values represent the concentration of the antibiotic that inhibits 50% of protein synthesis in a cell-free system.[1][8] This data for Tylosin provides a reference for the expected potency of its components like this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism. The broth microdilution method is a standard procedure for this assessment.[9][10]

Materials:

  • This compound (Tylosin D) stock solution (in a suitable solvent like DMSO, diluted in broth)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Kocuria rhizophila)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Pick several colonies and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Prepare a series of two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate. The concentration range should be chosen based on expected efficacy. A typical starting range might be 0.06 to 128 µg/mL.

    • Include a positive control well (bacterial inoculum in MHB without this compound) and a negative control well (MHB only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[11]

In Vitro Protein Synthesis Inhibition Assay (Cell-Free Translation System)

This assay directly measures the inhibitory effect of this compound on bacterial protein synthesis using a cell-free transcription-translation system. A common method involves using a reporter gene, such as luciferase or a fluorescent protein, whose expression can be quantified.[3][11][12][13]

Materials:

  • This compound (Tylosin D) stock solution

  • E. coli S30 cell-free extract system (or a reconstituted PURE system)

  • Plasmid DNA encoding a reporter protein (e.g., luciferase, Green Fluorescent Protein - GFP) under the control of a bacterial promoter.

  • Amino acid mixture

  • Energy source (e.g., ATP, GTP)

  • Buffer and salts solution

  • Luminometer or Fluorometer

  • 37°C incubator

Procedure:

  • Assay Preparation:

    • Prepare a master mix containing the cell-free extract, buffer, amino acids, and energy source.

    • Prepare serial dilutions of this compound in nuclease-free water or an appropriate buffer.

  • Reaction Setup:

    • In a microplate or microcentrifuge tubes, combine the master mix, the reporter plasmid DNA, and the different concentrations of this compound.

    • Include a positive control (no this compound) and a negative control (no DNA template).

  • Incubation:

    • Incubate the reactions at 37°C. The incubation time will depend on the specific cell-free system and reporter, but is typically between 1 to 3 hours.

  • Quantification of Protein Synthesis:

    • For Luciferase Reporter: Add the luciferase substrate to each reaction and measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase synthesized.

    • For Fluorescent Protein Reporter: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of protein synthesis).

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

G cluster_ribosome Bacterial Ribosome (70S) 50S 50S Peptide Growing Peptide Chain 30S 30S mRNA mRNA mRNA->30S Binds This compound This compound This compound->50S Binds to Block Blocks Peptide Exit Tunnel This compound->Block G A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Serial Dilution of This compound in 96-well Plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually Assess for Bacterial Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F G cluster_0 Reaction Components A Cell-Free Extract E Combine and Incubate at 37°C A->E B Reporter Plasmid DNA B->E C This compound (Varying Concentrations) C->E D Amino Acids & Energy Source D->E F Reporter Protein Synthesis E->F G Quantify Reporter (Luminescence/Fluorescence) F->G H Calculate % Inhibition and Determine IC50 G->H

References

Relomycin in Bacterial Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relomycin, also known as Dihydrotylosin or Tylosin D, is a macrolide antibiotic.[1][2] Macrolides are a class of antibiotics that primarily act as bacteriostatic agents, inhibiting the growth of bacteria, though they can be bactericidal at high concentrations.[3] this compound is a derivative of Tylosin, a macrolide produced by the fermentation of Streptomyces fradiae.[1][2] The antimicrobial activity of this compound is reported to be approximately 30-35% of that of Tylosin A, the main component of the Tylosin complex.[2] Given its status as a research compound, specific data on its efficacy against a broad range of bacteria are limited. Therefore, empirical determination of its optimal working concentration for specific bacterial strains is essential.

Mechanism of Action

As a macrolide, this compound's mechanism of action is the inhibition of bacterial protein synthesis.[1][3] It binds to the 50S subunit of the bacterial ribosome, specifically within the peptide exit tunnel.[4] This binding interferes with two key processes: peptide bond formation and the elongation of the nascent polypeptide chain, effectively halting protein production and, consequently, bacterial growth.[4][5]

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Protein_Synthesis Protein Synthesis 50S->Protein_Synthesis Blocks peptide exit tunnel 30S 30S This compound This compound This compound->50S Binds to 50S subunit Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound.

Application Notes

The use of this compound in bacterial cell culture requires careful determination of its effective concentration for the specific bacterial strain and experimental conditions. The following notes provide guidance on the key steps for its application.

Preparation of this compound Stock Solution

Proper preparation and storage of the antibiotic stock solution are crucial for maintaining its efficacy. It is recommended to prepare a concentrated stock solution that can be diluted to the desired working concentration in the culture medium.

  • Solubility: The solubility of this compound should be determined from the supplier's datasheet. If not readily soluble in water, organic solvents like ethanol or DMSO may be required.[6][7] Note that some organic solvents can be toxic to bacteria at higher concentrations.

  • Sterilization: Stock solutions should be filter-sterilized through a 0.22 µm filter.[8] Do not autoclave macrolide solutions, as heat can inactivate the antibiotic.[9]

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.[8] Protect from light by wrapping the tubes in aluminum foil, as many antibiotics are light-sensitive.[6]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that visibly inhibits the growth of a microorganism after a defined incubation period.[5] Determining the MIC is a critical first step to understand the potency of this compound against your bacterial strain of interest. The broth microdilution method is a commonly used technique for MIC determination.

Bacterial Growth Curve Analysis (Time-Kill Assay)

A growth curve analysis, or time-kill assay, provides information on how an antibiotic affects bacterial growth over time. This assay can help distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) effects at different concentrations. By exposing a bacterial culture to various concentrations of this compound and monitoring the bacterial density (e.g., by measuring optical density at 600 nm) at regular intervals, a detailed picture of the antibiotic's dynamics can be obtained.

Potential Effects on Bacterial Signaling

Beyond inhibiting protein synthesis, some macrolides can modulate bacterial signaling pathways. For instance, Tylosin has been shown to inhibit biofilm formation in Streptococcus suis by regulating the expression of genes involved in the cysteine metabolism pathway.[10] When using this compound, researchers should be aware of potential secondary effects on bacterial physiology, such as alterations in virulence factor expression or biofilm formation, which may be relevant to the experimental context.

Data Presentation

Table 1: Properties of this compound
PropertyValue
Synonyms Dihydrotylosin, Tylosin D
CAS Number 1404-48-4
Molecular Formula C46H79NO17
Molecular Weight 918.12 g/mol
Appearance Solid powder
Storage -20°C for long-term storage
Table 2: Example of Minimum Inhibitory Concentration (MIC) Data for this compound against Staphylococcus aureus
This compound Concentration (µg/mL)Bacterial Growth (Visual Inspection)
128- (No growth)
64- (No growth)
32- (No growth)
16 - (No growth)
8+ (Growth)
4+ (Growth)
2+ (Growth)
1+ (Growth)
0.5+ (Growth)
0 (Growth Control)+ (Growth)
No Inoculum (Sterility Control)- (No growth)
In this example, the MIC of this compound for this strain of S. aureus is 16 µg/mL.
Table 3: Example of Bacterial Growth Curve Data (OD600) for Escherichia coli Treated with this compound
Time (hours)Control (0 µg/mL)0.5 x MIC1 x MIC2 x MIC
00.0510.0500.0520.049
20.1020.0950.0600.051
40.2550.1800.0650.053
60.5100.2900.0680.055
80.8500.4500.0700.054
121.2500.6800.0720.056
181.4000.8500.0750.057
241.4200.8600.0780.059

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

Materials:

  • This compound powder

  • Sterile, high-purity water, ethanol, or DMSO (as per solubility data)

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile 1.5 mL microcentrifuge tubes

Procedure:

  • In a sterile conical tube, weigh out 100 mg of this compound powder using an analytical balance.

  • Add 10 mL of the appropriate sterile solvent to achieve a final concentration of 10 mg/mL.

  • Mix thoroughly by vortexing until the powder is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach the sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile conical tube.

  • Aliquot the stock solution into sterile 1.5 mL microcentrifuge tubes (e.g., 100 µL per tube).

  • Label the tubes with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C, protected from light.

start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile Solvent weigh->dissolve filter Filter-Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C, Protected from Light aliquot->store end_node End store->end_node start Start prep_inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) start->prep_inoculum prep_plate Prepare 96-well plate with serial dilutions of this compound start->prep_plate inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate plate (16-20h) inoculate->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic end_node End read_mic->end_node start Start prep_cultures Prepare bacterial cultures with varying this compound concentrations (0, 0.5x, 1x, 2x MIC) start->prep_cultures inoculate Inoculate to a starting OD600 of ~0.05 prep_cultures->inoculate incubate Incubate with shaking inoculate->incubate measure_od Measure OD600 at regular time intervals incubate->measure_od measure_od->incubate Repeat for 24h plot_data Plot log(OD600) vs. Time measure_od->plot_data analyze Analyze growth curves plot_data->analyze end_node End analyze->end_node

References

Relomycin (Tylosin D) Application Notes and Protocols for Mycoplasma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Relomycin (Tylosin D), a macrolide antibiotic, in Mycoplasma research. Due to the close structural and functional relationship, and the common use in commercial preparations, data for Tylosin is included to provide a broader context for experimental design.

Mechanism of Action

This compound, as a member of the macrolide antibiotic family, functions by inhibiting protein synthesis in susceptible bacteria.[1] The primary target is the 50S ribosomal subunit. By binding to the 23S rRNA within this subunit, macrolides block the exit tunnel for the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. This action effectively halts protein elongation and, consequently, bacterial growth. This bacteriostatic effect is crucial for controlling Mycoplasma proliferation in in vitro research settings.[2][3]

Data Presentation: In Vitro Efficacy of Tylosin Against Mycoplasma Species

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Tylosin against various Mycoplasma species, providing a baseline for determining appropriate experimental dosages of this compound. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[4][5]

Table 1: MIC of Tylosin against Mycoplasma gallisepticum

Strain(s)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
111 clinical isolates0.520.004 - 4[6]
8 clinical isolates48Not Reported[7]
Field IsolatesNot ReportedNot Reported0.062 - 4[8]

MIC50: Concentration that inhibits 50% of the isolates. MIC90: Concentration that inhibits 90% of the isolates.

Table 2: MIC of Tylosin against Other Mycoplasma Species

SpeciesStrain(s)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Mycoplasma bovisNot SpecifiedNot ReportedNot Reported0.06 - 4[1]
Mycoplasma hyopneumoniae20 Spanish field isolates0.0160.06Not Reported[9]
Mycoplasma synoviaeNot SpecifiedNot ReportedNot Reported0.062 - 16[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (Tylosin D) powder

  • Sterile, deionized water or appropriate solvent (e.g., ethanol, DMSO, depending on solubility)[10]

  • Sterile conical tubes (50 mL)

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes (1.5 mL)

Procedure:

  • Calculate the required weight of this compound powder. Use the following formula: Weight (mg) = [Desired Concentration (mg/mL) x Desired Volume (mL)] / [Potency (µg/mg) / 1000] Note: The potency is provided by the manufacturer.

  • Dissolve the this compound powder. In a sterile 50 mL conical tube, dissolve the calculated weight of this compound in the appropriate sterile solvent. Vortex thoroughly to ensure complete dissolution.[11]

  • Sterile filter the stock solution. To ensure sterility, pass the solution through a 0.22 µm syringe filter into a new sterile conical tube. This step is crucial for cell culture-based assays.[4]

  • Aliquot and store. Dispense the sterile stock solution into smaller, single-use aliquots in 1.5 mL microcentrifuge tubes. Label each tube clearly with the name of the compound, concentration, and date of preparation.

  • Storage. Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method to determine the MIC of this compound against a specific Mycoplasma strain.[7][12]

Materials:

  • Sterile 96-well microtiter plates

  • Appropriate Mycoplasma broth medium (e.g., Friis, PPLO broth)

  • Mycoplasma isolate to be tested

  • This compound stock solution

  • Sterile diluent (e.g., sterile broth medium)

  • Incubator at 37°C

Procedure:

  • Prepare serial dilutions of this compound. In the 96-well plate, create a two-fold serial dilution of the this compound stock solution.

    • Add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound to be tested to well 1.

    • Transfer 100 µL from well 1 to well 2, mixing thoroughly.

    • Continue this serial dilution process down to well 10. Well 11 will serve as a positive control (no antibiotic), and well 12 as a negative control (no bacteria).

  • Prepare the Mycoplasma inoculum. Culture the Mycoplasma isolate in the appropriate broth medium until it reaches the mid-logarithmic growth phase. Dilute the culture to a final concentration of approximately 10^4 to 10^5 color changing units (CCU)/mL.[5]

  • Inoculate the microtiter plate. Add 100 µL of the diluted Mycoplasma inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubate. Seal the plate and incubate at 37°C. The incubation time will vary depending on the Mycoplasma species and its growth rate (typically 24-72 hours).

  • Read the results. The MIC is the lowest concentration of this compound in which there is no visible color change of the medium, indicating inhibition of bacterial growth.

Mandatory Visualizations

Signaling Pathway Diagram

Relomycin_Mechanism_of_Action cluster_ribosome Mycoplasma 50S Ribosomal Subunit P_site P-site A_site A-site Exit_tunnel Polypeptide Exit Tunnel Protein_elongation Protein Elongation Exit_tunnel->Protein_elongation Blocks exit of nascent peptide rRNA 23S rRNA This compound This compound (Macrolide) This compound->Exit_tunnel Binds to 23S rRNA in the exit tunnel Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site Occupies P-site Protein_synthesis_inhibited Protein Synthesis Inhibited Protein_elongation->Protein_synthesis_inhibited Leads to

Caption: Mechanism of this compound action on the Mycoplasma ribosome.

Experimental Workflow Diagram

MIC_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Mycoplasma Inoculum (10^4-10^5 CCU/mL) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Plate with Mycoplasma Suspension serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC (Lowest concentration with no color change) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Application Notes and Protocols: Macrolide Antibiotics in Veterinary Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Relomycin": The term "this compound" does not correspond to a recognized antibiotic in veterinary microbiology literature. Initial research suggests a potential novel compound named "Relacin," which is in early-stage research and not yet in veterinary use. Therefore, this document focuses on the Macrolide class of antibiotics, a widely used and well-documented group in veterinary medicine, to provide comprehensive and practical application notes and protocols.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Macrolide Antibiotics in Veterinary Medicine

Macrolide antibiotics are a class of bacteriostatic agents characterized by a macrocyclic lactone ring.[1] They are pivotal in treating various bacterial infections in companion and food-producing animals.[2][3] Key macrolides used in veterinary practice include Erythromycin, Tylosin, and Tilmicosin.[4][5] These antibiotics are particularly effective against Gram-positive bacteria and some Gram-negative organisms, as well as Mycoplasma species.[1][2] Their utility extends to treating respiratory diseases, gastrointestinal infections, and mastitis.[2][3]

Mechanism of Action

Macrolides exert their bacteriostatic effect by inhibiting bacterial protein synthesis. They achieve this by reversibly binding to the 50S subunit of the bacterial ribosome.[6][7][8] This binding action blocks the exit tunnel for the nascent polypeptide chain, thereby preventing the elongation of the protein.[9] At high concentrations, some macrolides may exhibit bactericidal activity.[8][10]

cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein Protein Synthesis NoProtein Inhibition of Protein Synthesis Ribosome->NoProtein Blocks Exit Tunnel Macrolide Macrolide Antibiotic Macrolide->Ribosome Binds to

Caption: Mechanism of action of macrolide antibiotics.

Mechanisms of Resistance

Bacterial resistance to macrolides is a growing concern in veterinary medicine. The primary mechanisms of resistance include:

  • Target site modification: Methylation of the 23S rRNA of the 50S ribosomal subunit, encoded by erm genes, prevents macrolide binding.[11][12]

  • Active efflux: Efflux pumps, encoded by genes such as mef and msr, actively transport macrolides out of the bacterial cell.[11]

  • Drug inactivation: Enzymatic inactivation of the macrolide by esterases or phosphotransferases.[11]

Applications and Spectrum of Activity

Macrolides are indicated for a variety of infections in different animal species. Their spectrum of activity is primarily against Gram-positive aerobes and anaerobes, Mycoplasma spp., and some Gram-negative bacteria like Pasteurella multocida and Mannheimia haemolytica.[1][10]

Common Veterinary Applications:

  • Cattle: Bovine respiratory disease (BRD) caused by M. haemolytica, P. multocida, and Histophilus somni.[2] Also used for mastitis and foot rot.

  • Swine: Swine respiratory disease, swine dysentery, and other enteric diseases.[2][13]

  • Poultry: Mycoplasmosis and other respiratory infections.[5]

  • Companion Animals (Dogs and Cats): Respiratory tract infections, skin and soft tissue infections, and diarrhea.[5][14]

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[15] The following tables summarize the MIC distributions for common macrolides against key veterinary pathogens.

Table 1: MICs of Macrolides against Bovine Respiratory Disease Pathogens (µg/mL)

OrganismAntibioticMIC50MIC90MIC Range
Mannheimia haemolyticaTilmicosin---
Pasteurella multocidaTilmicosin---
Histophilus somniTilmicosin---
Mycoplasma bovisTylosin---
Mycoplasma disparErythromycin-≥8-
Mycoplasma disparTilmicosin32--
Mycoplasma disparTylosin0.25--

Data for some pathogens were not available in the search results.

Table 2: MICs of Macrolides against Swine Pathogens (µg/mL)

OrganismAntibioticMIC50MIC90MIC Range
Streptococcus suisGamithromycin0.54-
Escherichia coli (wild-type)Azithromycin--1 - 8
Escherichia coli (wild-type)Erythromycin--16 - 128
Escherichia coli (wild-type)Tilmicosin--32 - 256
Escherichia coli (wild-type)Spiramycin--128 - 256

Data compiled from multiple sources.[4][7][8][12][16]

Pharmacokinetic Parameters

Pharmacokinetic (PK) parameters describe the disposition of a drug in the animal body. Key PK parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and volume of distribution (Vd).

Table 3: Pharmacokinetic Parameters of Macrolides in Various Animal Species

AnimalAntibioticDose & RouteCmax (µg/mL)Tmax (h)t1/2 (h)Vd (L/kg)
Cattle Tilmicosin10 mg/kg SC0.87--25.0
Tylosin10 mg/kg IV--1.6 - 2.82.01
Erythromycin5 mg/kg IV---1.95
Swine Tilmicosin16 mg/kg Oral--14.9248.36
Tylosin10 mg/kg IM2.371.551.15-
Dogs Erythromycin10 mg/kg IV6.64-1.354.80
Azithromycin----12
Cats Erythromycin4 mg/kg IV--0.752.34
Azithromycin----23

Data compiled from multiple sources.[3][5][6][10][13][14][17][18][19][20][21][22][23][24][25]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document VET01.[2][9][26][27][28]

Objective: To determine the in vitro susceptibility of a bacterial isolate to a panel of antimicrobial agents.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolate in pure culture

  • Antimicrobial stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare Antimicrobial Dilutions:

    • Prepare serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well microtiter plates. The final volume in each well should be 50 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the bacterial isolate from a non-selective agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate Microtiter Plates:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the bacterial suspension to each well of the microtiter plate, except for the sterility control well. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

    • Interpret the MIC values as Susceptible (S), Intermediate (I), or Resistant (R) based on the current CLSI VET01 interpretive criteria for the specific bacterium and animal species.[1][29]

A Prepare Antimicrobial Dilutions in 96-well plate D Inoculate Plate with Bacterial Suspension A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Dilute Inoculum to ~5 x 10^5 CFU/mL B->C C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no growth) E->F G Interpret Results (S, I, R) using CLSI VET01 F->G

Caption: Experimental workflow for MIC determination.

Protocol: Veterinary Clinical Trial for a Novel Antibiotic

This is a generalized protocol outline for a clinical trial to evaluate the efficacy of a new antibiotic in a target animal species.

Objective: To assess the safety and efficacy of a new antibiotic for the treatment of a specific bacterial disease in a target animal population.

Study Design:

  • Phase I (Safety and Dosage):

    • Use a small number of healthy animals of the target species.

    • Administer escalating doses of the new antibiotic to determine the maximum tolerated dose (MTD) and to characterize the pharmacokinetic profile.

    • Monitor for any adverse effects.

  • Phase II (Preliminary Efficacy):

    • Use a small group of animals with the target disease.

    • Administer the antibiotic at a dose determined from Phase I.

    • Monitor for clinical improvement and microbiological cure.

  • Phase III (Pivotal Field Trial):

    • A multi-center, randomized, controlled, blinded study.

    • Enroll a large number of client-owned animals with the naturally occurring disease.

    • Randomly assign animals to a treatment group (new antibiotic) or a control group (placebo or standard-of-care antibiotic).

    • Primary endpoints may include clinical cure rate, bacteriological cure rate, and mortality.

    • Secondary endpoints may include time to clinical improvement, reduction in clinical signs, and adverse event rates.

Key Considerations:

  • Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs (Replacement, Reduction, Refinement).[30]

  • Inclusion/Exclusion Criteria: Clearly define the criteria for enrolling animals in the study.

  • Data Collection: Standardize data collection forms to ensure consistency across all study sites.

  • Statistical Analysis: Develop a statistical analysis plan before the study begins.

Conclusion

Macrolide antibiotics are a cornerstone of veterinary antimicrobial therapy. A thorough understanding of their mechanism of action, spectrum of activity, and pharmacokinetic properties is essential for their judicious use. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working to optimize the use of existing macrolides and to develop new antimicrobial agents for veterinary medicine. The rise of antimicrobial resistance underscores the critical need for continued research and the development of novel therapeutic strategies.

References

Standard Operating Procedure for Relomycin (Tylosin D) Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Relomycin, also known as Tylosin D, is a macrolide antibiotic effective against a broad spectrum of Gram-positive bacteria.[1][2] It is a component of the commercially available antibiotic Tylosin, which is a mixture of Tylosin A, B, C, and D. Tylosin A is the major component, contributing to most of the bacteriostatic activity.[3] The primary mechanism of action for this compound and other macrolides is the inhibition of bacterial protein synthesis. This is achieved through binding to the 50S ribosomal subunit, thereby preventing the elongation of the polypeptide chain.[1][4][5]

In research settings, this compound can be used for various applications, including:

  • Antimicrobial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) against susceptible bacterial strains.

  • In Vitro Studies: Investigating the anti-inflammatory effects of macrolides. For instance, Tylosin has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages at concentrations of 10-20 µg/mL.[6]

  • Cell Culture: As a selection agent or to prevent bacterial contamination in mammalian cell cultures. A recommended working concentration for this purpose is 8 µg/mL (achieved by a 1:1000 dilution of an 8 mg/mL stock solution).[7]

The choice of solvent for preparing a this compound stock solution depends on the intended application and the desired concentration. While Tylosin base has low water solubility, its tartrate salt is readily soluble in water.[8] For research purposes, organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol are commonly used to achieve high concentration stock solutions.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for preparing and using this compound (Tylosin) stock solutions.

Table 1: Physicochemical Properties of this compound (Tylosin)

PropertyValueReference
Synonyms Tylosin D[9]
Molecular Formula C46H79NO17
Molecular Weight 918.1 g/mol [10]
Appearance White to buff-colored powder[8]

Table 2: Solubility of this compound (Tylosin)

SolventSolubility (approximate)Reference(s)
DMSO 25 - 100 mg/mL[3][11][12]
Ethanol 30 mg/mL[3][13]
Methanol Freely soluble[10]
Water (Tylosin Base) Slightly soluble[8]
Water (Tylosin Tartrate) 200 mg/mL[9]
Propylene Glycol/Water 200 mg/mL (for Tylosin Tartrate in a 1:1 ratio)[8]

Table 3: Recommended Storage Conditions

FormStorage TemperatureShelf Life (approximate)Reference
Powder -20°C≥ 4 years[3]
Stock Solution in Solvent -20°C or -80°C1 year (in solvent at -80°C)

Table 4: Typical Working Concentrations

ApplicationWorking ConcentrationReference(s)
Mammalian Cell Culture (contamination control) 8 µg/mL[7]
Anti-inflammatory Studies (in vitro) 10 - 20 µg/mL[6]
Antibacterial Susceptibility Testing (MIC) Varies by strain[6]

Experimental Protocols

Protocol 1: Preparation of a 25 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound (Tylosin) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile weighing boat. For example, to prepare 1 mL of a 25 mg/mL stock solution, weigh 25 mg of this compound.

  • Dissolving: Aseptically transfer the weighed powder into a sterile tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 25 mg/mL.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): For applications requiring sterile conditions, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for cell culture applications.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the name of the compound, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 30 mg/mL this compound Stock Solution in Ethanol

Materials:

  • This compound (Tylosin) powder

  • 100% Ethanol

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: In a sterile weighing boat, accurately weigh the desired amount of this compound powder. For 1 mL of a 30 mg/mL stock, weigh 30 mg.

  • Dissolving: Aseptically transfer the powder to a sterile tube. Add the calculated volume of 100% ethanol.

  • Mixing: Securely cap the tube and vortex until the solid is fully dissolved.

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots. Clearly label each vial and store at -20°C.

Visualizations

Relomycin_Stock_Solution_Workflow Experimental Workflow: this compound Stock Solution Preparation cluster_prep Preparation cluster_sterilization Sterilization (Optional) cluster_storage Storage weigh Weigh this compound Powder dissolve Dissolve in Solvent (e.g., DMSO or Ethanol) weigh->dissolve mix Vortex to Dissolve dissolve->mix filter Filter through 0.22 µm Syringe Filter mix->filter aliquot Aliquot into Single-Use Vials filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile this compound stock solution.

Relomycin_Mechanism_of_Action Mechanism of Action: this compound Inhibition of Bacterial Protein Synthesis This compound This compound Binding Binding to 50S Subunit This compound->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition of Translocation Binding->Inhibition Protein_Synthesis Bacterial Protein Synthesis Inhibition->Protein_Synthesis Cell_Death Bacteriostatic Effect / Cell Death Protein_Synthesis->Cell_Death

Caption: Signaling pathway of this compound's antibacterial action.

References

Application Notes and Protocols for Relomycin Treatment of Infected Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relomycin, also known as Tylosin D, is a macrolide antibiotic. Macrolides are a class of antibiotics that are primarily bacteriostatic and act by inhibiting protein synthesis in susceptible microorganisms.[1][2][3] They bind to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[1][4] this compound is effective against a broad spectrum of Gram-positive bacteria and Mycoplasma species, with limited activity against Gram-negative bacteria.[1][3] Beyond its antimicrobial properties, this compound, like other macrolides, may exert immunomodulatory effects on mammalian cells, which is a critical consideration for its use in treating infected cell lines.[5][6][7] These application notes provide a comprehensive protocol for establishing a this compound treatment regimen for in vitro infected cell line models.

Mechanism of Action

Antibacterial: this compound targets the 50S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis and cessation of bacterial growth.[1]

Immunomodulatory: Macrolide antibiotics have been observed to modulate host cell signaling pathways. These effects can include the inhibition of mitogen-activated protein kinase (MAPK) pathways, particularly extracellular signal-regulated kinase (ERK)1/2, and the nuclear factor kappa B (NF-κB) cascade.[6][8] Such interactions can influence the inflammatory response of the host cells to infection. Some macrolides have also been shown to induce the integrated stress response and activate transcription factors TFEB and TFE3, which are master regulators of lysosomal biogenesis and autophagy.[9]

Data Presentation

Table 1: Antibacterial Spectrum of Tylosin (this compound is Tylosin D)
Bacterial SpeciesMIC Susceptibility Data (µg/mL)
Mycoplasma bovis0.06 - 4[1]
Staphylococcus aureus0.5 - >128[1]
Mycoplasma hyopneumoniae0.015 - 0.3[3]
Streptococcus pneumoniae0.125 - 64[3]
Mycoplasma gallisepticumMIC₅₀: 0.5, MIC₉₀: 2[10]

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the bacterial strain and testing conditions. It is essential to determine the MIC for the specific bacterial strain used in your experiments.

Table 2: Cytotoxicity of this compound on Mammalian Cell Lines (Hypothetical Data)
Cell LineThis compound Concentration (µg/mL)Cell Viability (%) after 24hCell Viability (%) after 48h
User Defined 0 (Control)100100
1(To be determined)(To be determined)
10(To be determined)(To be determined)
50(To be determined)(To be determined)
100(To be determined)(To be determined)

Note: The cytotoxicity of this compound must be experimentally determined for each cell line. The above table is a template for data recording.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is to determine the lowest concentration of this compound that inhibits the visible growth of the infecting bacteria.

Materials:

  • This compound (Tylosin D)

  • Bacterial culture in logarithmic growth phase

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or ethanol, depending on solubility).

  • Perform serial two-fold dilutions of the this compound stock solution in the bacterial growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacteria to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with no antibiotic) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (no bacterial growth). This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Cytotoxicity Assay of this compound on Host Cell Line

This protocol determines the toxic effect of this compound on the mammalian host cell line.

Materials:

  • Host cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT, XTT, or PrestoBlue™ cell viability reagent

  • Plate reader

Procedure:

  • Seed the host cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare a range of this compound concentrations in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the solvent used for the this compound stock).

  • Incubate the cells for 24, 48, and 72 hours.

  • At each time point, assess cell viability using a preferred method (e.g., MTT assay).

  • Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Treatment of Infected Cell Line with this compound

This protocol outlines the steps to treat an established intracellular bacterial infection in a cell line.

Materials:

  • Infected host cell line

  • Complete cell culture medium

  • This compound at pre-determined concentrations (based on MIC and cytotoxicity data)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • Plates for bacterial colony forming unit (CFU) counting

Procedure:

  • Seed host cells and allow them to adhere.

  • Infect the cells with the bacteria at a specific multiplicity of infection (MOI) for a predetermined time to allow for bacterial entry.

  • Wash the cells with PBS to remove extracellular bacteria.

  • Add fresh complete cell culture medium containing an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) for a short period (e.g., 1-2 hours) to kill any remaining extracellular bacteria.

  • Wash the cells again with PBS and add fresh medium containing various non-toxic concentrations of this compound.

  • Incubate the treated infected cells for 24, 48, and 72 hours.

  • At each time point, lyse the host cells with a lysis buffer to release the intracellular bacteria.

  • Perform serial dilutions of the lysate and plate on appropriate agar plates to determine the number of viable intracellular bacteria (CFU/mL).

  • Compare the CFU counts from this compound-treated wells to untreated infected wells to determine the efficacy of the treatment.

Visualization of Workflows and Pathways

Experimental_Workflow Experimental Workflow for this compound Treatment Protocol cluster_preliminary Preliminary Assays cluster_infection Infection and Treatment cluster_analysis Analysis MIC Determine MIC of this compound on Bacteria Treat Treat with this compound at Non-toxic Concentrations MIC->Treat Cyto Determine Cytotoxicity of this compound on Host Cells Cyto->Treat Infect Infect Host Cells with Bacteria Ext_Kill Kill Extracellular Bacteria Infect->Ext_Kill Ext_Kill->Treat Lyse Lyse Host Cells to Release Intracellular Bacteria Treat->Lyse CFU Determine Intracellular Bacterial Load (CFU) Lyse->CFU Efficacy Evaluate Treatment Efficacy CFU->Efficacy

Caption: Workflow for establishing a this compound treatment protocol.

Macrolide_Signaling_Pathway Potential Host Cell Signaling Pathways Modulated by Macrolides cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_isr Integrated Stress Response Macrolide This compound (Macrolide) ERK ERK1/2 Macrolide->ERK inhibition p38 p38 Macrolide->p38 JNK JNK Macrolide->JNK IKK IKK Macrolide->IKK inhibition ISR ISR Activation Macrolide->ISR Cytokines Modulation of Pro-inflammatory Cytokine Production ERK->Cytokines p38->Cytokines JNK->Cytokines NFkB NF-κB IKK->NFkB activation NFkB->Cytokines TFEB TFEB/TFE3 Activation ISR->TFEB

Caption: Potential signaling pathways affected by macrolides.

References

Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms Using Relomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Relomycin (Tylosin D), a macrolide antibiotic, for investigating the mechanisms of antibiotic resistance in bacteria. The following protocols detail methods for determining the susceptibility of bacterial strains to this compound, inducing and selecting for resistant mutants, and characterizing the molecular basis of resistance.

Introduction to this compound and Macrolide Resistance

This compound is a 16-membered macrolide antibiotic, a class of drugs that inhibit bacterial protein synthesis.[1] They bind to the 50S ribosomal subunit, specifically to the 23S rRNA component within the peptide exit tunnel. This binding event blocks the elongation of the nascent polypeptide chain, leading to a bacteriostatic effect.[2][3]

Bacterial resistance to macrolide antibiotics is a significant clinical concern and primarily occurs through three main mechanisms:

  • Target Site Modification: Alterations in the drug-binding site on the ribosome can reduce the affinity of the antibiotic. This is commonly due to methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA, mediated by erm (erythromycin ribosome methylation) genes, or mutations in the 23S rRNA gene or ribosomal proteins L4 and L22.[1][4]

  • Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport macrolides out of the cell, preventing the antibiotic from reaching its ribosomal target. The mef (macrolide efflux) and msr (macrolide-streptogramin resistance) gene families are common examples.[4]

  • Enzymatic Inactivation: Though less common for macrolides, some bacteria can produce enzymes that modify and inactivate the antibiotic.[1]

These application notes will provide protocols to investigate each of these resistance mechanisms in the context of this compound.

Data Presentation: Quantitative Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a key quantitative measure of antibiotic susceptibility. The following tables provide representative data on how different resistance mechanisms can affect the MIC of this compound and other macrolides.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Macrolides Against Susceptible and Resistant Bacterial Strains

Bacterial StrainGenotypeThis compound (Tylosin D) MICErythromycin MICAzithromycin MIC
Staphylococcus aureus (Wild-Type)-10.51
Staphylococcus aureus (ermC)Target Site Methylation>128>128>128
Staphylococcus aureus (msrA)Efflux Pump321632
Streptococcus pneumoniae (Wild-Type)-0.50.250.5
Streptococcus pneumoniae (mefE)Efflux Pump16816
Streptococcus pneumoniae (23S rRNA A2058G)Target Site Mutation646464

Table 2: Fold-Increase in MIC for Resistant Strains Compared to Wild-Type

Bacterial StrainGenotypeThis compound (Tylosin D)ErythromycinAzithromycin
Staphylococcus aureusermC>128-fold>256-fold>128-fold
Staphylococcus aureusmsrA32-fold32-fold32-fold
Streptococcus pneumoniaemefE32-fold32-fold32-fold
Streptococcus pneumoniae23S rRNA A2058G128-fold256-fold128-fold

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the MIC of this compound against bacterial isolates using the broth microdilution method, a standard technique for quantitative susceptibility testing.[2][5]

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial cultures grown to the logarithmic phase

  • 0.5 McFarland turbidity standard

  • Sterile petri dishes

  • Multichannel pipette

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Prepare Antibiotic Dilutions: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration, e.g., 256 µg/mL) to the wells in the first column. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a positive control (no antibiotic), and the twelfth as a negative control (no bacteria).

  • Prepare Bacterial Inoculum: a. From a fresh culture plate, select several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate the Microtiter Plate: Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Protocol 2: In Vitro Selection of this compound-Resistant Mutants

This protocol describes a method for inducing and selecting for bacterial mutants with resistance to this compound through serial passage in the presence of sub-inhibitory concentrations of the antibiotic.[6]

Materials:

  • This compound

  • Bacterial strain of interest

  • Appropriate liquid and solid growth media

  • Sterile culture tubes and plates

  • Spectrophotometer

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain using Protocol 1.

  • Serial Passage: a. Inoculate a culture tube containing liquid medium with the bacterial strain. b. Add this compound to a final concentration of 0.5x the MIC. c. Incubate the culture until it reaches the stationary phase. d. Transfer an aliquot of this culture to a fresh tube of medium containing a two-fold higher concentration of this compound. e. Repeat this serial passage daily, progressively increasing the concentration of this compound.

  • Isolation of Resistant Mutants: a. At various stages of the serial passage, plate dilutions of the culture onto solid medium containing different concentrations of this compound (e.g., 4x, 8x, 16x the initial MIC). b. Isolate single colonies that grow at these higher concentrations.

  • Characterization of Resistant Mutants: a. Confirm the increase in this compound MIC for the isolated mutants using Protocol 1. b. Store the confirmed resistant mutants at -80°C for further molecular analysis.

Protocol 3: Molecular Characterization of this compound Resistance

This section provides an overview of methods to identify the molecular mechanisms of resistance in the selected mutants.

A. Detection of Target Site Modification Genes (erm) by PCR

This protocol outlines the use of Polymerase Chain Reaction (PCR) to detect the presence of erm genes, which confer resistance through ribosome methylation.[7]

Materials:

  • Genomic DNA extracted from wild-type and resistant bacterial strains

  • PCR primers specific for common erm genes (e.g., ermA, ermB, ermC)

  • Taq DNA polymerase and dNTPs

  • PCR thermal cycler

  • Agarose gel electrophoresis equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from overnight cultures of the wild-type and resistant bacterial strains.

  • PCR Amplification: a. Set up PCR reactions containing genomic DNA, specific erm primers, Taq polymerase, dNTPs, and PCR buffer. b. Use a thermal cycler with an appropriate program for the specific primers (typically including denaturation, annealing, and extension steps for 30-35 cycles).

  • Gel Electrophoresis: a. Run the PCR products on an agarose gel. b. Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). c. The presence of a band of the expected size in the resistant strain and its absence in the wild-type strain indicates the acquisition of the corresponding erm gene.

B. Analysis of 23S rRNA Mutations by DNA Sequencing

This protocol describes the amplification and sequencing of the 23S rRNA gene to identify mutations that may confer this compound resistance.[8]

Materials:

  • Genomic DNA from wild-type and resistant strains

  • PCR primers flanking the V domain of the 23S rRNA gene

  • PCR amplification kit

  • DNA sequencing service or equipment

Procedure:

  • PCR Amplification: Amplify the V domain of the 23S rRNA gene from the genomic DNA of both wild-type and resistant strains using specific primers.

  • PCR Product Purification: Purify the amplified DNA fragments to remove primers and dNTPs.

  • DNA Sequencing: Sequence the purified PCR products.

  • Sequence Analysis: Align the sequences from the resistant and wild-type strains to identify any nucleotide changes. Mutations at key positions, such as A2058 or A2059 (E. coli numbering), are indicative of target-site modification-based resistance.

C. Quantification of Efflux Pump Gene Expression by RT-qPCR

This protocol uses reverse transcription-quantitative PCR (RT-qPCR) to measure the expression levels of efflux pump genes (e.g., mef, msr) in response to this compound exposure.[9]

Materials:

  • Wild-type and resistant bacterial strains

  • This compound

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the target efflux pump gene and a housekeeping gene (for normalization)

  • Real-time PCR instrument

Procedure:

  • Bacterial Culture and Treatment: Grow bacterial cultures to mid-log phase and expose them to a sub-inhibitory concentration of this compound for a defined period.

  • RNA Extraction: Extract total RNA from both treated and untreated cells.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR: a. Set up qPCR reactions with the cDNA, primers for the efflux pump gene and the housekeeping gene, and a qPCR master mix. b. Run the reactions in a real-time PCR instrument.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for both the target and housekeeping genes in treated and untreated samples. b. Calculate the relative expression of the efflux pump gene using the ΔΔCt method. An increased expression level in the resistant strain or upon this compound exposure suggests the involvement of efflux in the resistance phenotype.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel 30S_subunit 30S Subunit Blocked_Elongation Protein Synthesis Inhibition Peptide_Exit_Tunnel->Blocked_Elongation mRNA mRNA This compound This compound This compound->50S_subunit Binds to 23S rRNA This compound->Blocked_Elongation Blocks exit tunnel Polypeptide_Chain Growing Polypeptide Chain Polypeptide_Chain->Peptide_Exit_Tunnel Passes through

Caption: Mechanism of action of this compound.

Macrolide_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters cell Efflux_Pump Active Efflux (mef, msr genes) This compound->Efflux_Pump Pumped out Enzymatic_Inactivation Enzymatic Inactivation This compound->Enzymatic_Inactivation Modified Ribosome Ribosome (Target) This compound->Ribosome Binding prevented Target_Modification Target Site Modification (erm genes, 23S rRNA mutation) Bacterial_Cell->Target_Modification Bacterial_Cell->Efflux_Pump Bacterial_Cell->Enzymatic_Inactivation Target_Modification->Ribosome Alters binding site Inactive_this compound Inactive this compound Enzymatic_Inactivation->Inactive_this compound

Caption: Major mechanisms of macrolide resistance.

Experimental_Workflow cluster_molecular Molecular Analyses Start Start with Susceptible Bacterial Strain MIC_Determination Protocol 1: Determine Baseline MIC of this compound Start->MIC_Determination Resistance_Induction Protocol 2: Induce Resistance by Serial Passage MIC_Determination->Resistance_Induction Isolate_Mutants Isolate Resistant Mutants Resistance_Induction->Isolate_Mutants Confirm_Resistance Confirm Increased MIC of Mutants Isolate_Mutants->Confirm_Resistance Molecular_Analysis Protocol 3: Molecular Characterization Confirm_Resistance->Molecular_Analysis PCR_erm A. PCR for erm genes Molecular_Analysis->PCR_erm Seq_23S_rRNA B. 23S rRNA Sequencing Molecular_Analysis->Seq_23S_rRNA RTqPCR_efflux C. RT-qPCR for efflux genes Molecular_Analysis->RTqPCR_efflux

Caption: Workflow for studying this compound resistance.

References

Application Notes for Tylosin and Tilmicosin in Livestock Research

Author: BenchChem Technical Support Team. Date: November 2025

As "Relomycin" is not a recognized antibiotic in agricultural and livestock research, this document focuses on two closely related and widely used macrolide antibiotics: Tylosin and Tilmicosin . While the request included agricultural applications, a comprehensive review of scientific literature reveals no significant use of Tylosin or Tilmicosin for the treatment of plant pathogens. Their primary application is in veterinary medicine.

Introduction

Tylosin and Tilmicosin are macrolide antibiotics crucial to the livestock industry, primarily for the treatment and control of respiratory diseases in cattle and swine.[1] Tylosin is a naturally occurring fermentation product of Streptomyces fradiae, while Tilmicosin is a semi-synthetic derivative of Tylosin.[2] Both antibiotics function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, which is a mechanism that makes them effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria.[1][3]

These application notes provide researchers, scientists, and drug development professionals with a detailed overview of the use of Tylosin and Tilmicosin in livestock, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

The primary antibacterial mechanism of Tylosin and Tilmicosin is the inhibition of protein synthesis in susceptible bacteria.[3] They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and ultimately halting protein elongation.[4] This bacteriostatic action prevents the proliferation of bacteria, allowing the host's immune system to clear the infection.

In addition to their antibacterial properties, research has shown that these macrolides also possess anti-inflammatory and immunomodulatory effects. For instance, Tilmicosin has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway in bovine mammary cells, leading to a reduction in the inflammatory response during infection.[5]

Applications in Livestock

Tylosin and Tilmicosin are predominantly used in cattle and swine for the treatment and prevention of respiratory diseases. They are also used to a lesser extent in other species for various infections.

In Cattle:

  • Bovine Respiratory Disease (BRD): Both antibiotics are effective against the primary bacterial pathogens associated with BRD, including Mannheimia haemolytica and Pasteurella multocida.[6][7]

  • Liver Abscesses: Tylosin is used in feed to reduce the incidence of liver abscesses in feedlot cattle.[8]

  • Other Infections: Tylosin is also indicated for the treatment of foot rot, calf diphtheria, and metritis.[9]

In Swine:

  • Swine Respiratory Disease (SRD): Tilmicosin is widely used for the control of SRD associated with pathogens like Actinobacillus pleuropneumoniae and Pasteurella multocida.[10]

  • Other Infections: Tylosin is used to treat swine arthritis, pneumonia, erysipelas, and dysentery.[9]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of Tylosin and Tilmicosin.

Table 1: Minimum Inhibitory Concentrations (MICs) for Key Livestock Pathogens
AntibioticPathogenMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Tylosin Streptococcus suis-0.25-
Mycoplasma bovis0.06 - 4--
Staphylococcus aureus0.5 - >128--
Tilmicosin Pasteurella multocida--0.25
Mannheimia haemolytica--≥16
Staphylococcus aureus--0.78

Data sourced from multiple studies.[1][11][12][13]

Table 2: Pharmacokinetic Parameters of Tylosin and Tilmicosin in Swine
ParameterTylosin (10 mg/kg IM)Tilmicosin (40 mg/kg Oral)
Cmax (µg/mL) 2.06 ± 0.431.67 ± 0.28
Tmax (h) 1.95 ± 0.223.53 ± 0.66
AUC (µg·h/mL) 10.80 ± 2.2028.73 ± 6.18
t1/2β (h) -42.05 ± 9.36
Bioavailability (%) 95Not applicable

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve; t1/2β: Elimination half-life.[3][7][14]

Table 3: Efficacy of Tilmicosin in an Experimental Swine Respiratory Disease Model
Treatment GroupMortality Rate (%)Lung Lesion Score (%)Average Daily Gain (kg)
Control (Unmedicated) 2515.20.34
Tilmicosin (200 g/ton feed) 43.80.45

Data from a study on experimentally induced Actinobacillus pleuropneumoniae infection in swine.[10]

Visualizations

Signaling Pathways and Workflows

macrolide_mechanism cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein Protein Synthesis growth Bacterial Growth and Proliferation protein->growth Leads to macrolide Tylosin / Tilmicosin macrolide->ribosome Binds to macrolide->protein Inhibits

General mechanism of action for macrolide antibiotics.

tilmicosin_mapk_pathway cluster_cell Bovine Mammary Epithelial Cell s_aureus Staphylococcus aureus Infection tlr Toll-like Receptor (TLR) s_aureus->tlr Activates mapk_pathway MAPK Signaling Pathway tlr->mapk_pathway Initiates erk ERK1/2 mapk_pathway->erk p38 p38 mapk_pathway->p38 inflammation Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) p38->inflammation Promotes tilmicosin Tilmicosin tilmicosin->erk Increases phosphorylation tilmicosin->p38 Decreases phosphorylation

Modulation of the MAPK signaling pathway by Tilmicosin.

experimental_workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Collection & Analysis design Define Objectives (e.g., Efficacy of Tylosin for BRD) animals Animal Selection (species, age, weight, health status) design->animals groups Treatment Groups (Control, Tylosin, Tilmicosin) animals->groups acclimation Acclimation Period groups->acclimation infection Experimental Infection (e.g., intranasal P. multocida) acclimation->infection treatment Antibiotic Administration (dosage, route, frequency) infection->treatment monitoring Clinical Monitoring (temperature, respiration, behavior) treatment->monitoring sampling Sample Collection (blood, nasal swabs, tissues) monitoring->sampling lab_analysis Laboratory Analysis (bacterial culture, PCR, PK/PD) sampling->lab_analysis stats Statistical Analysis lab_analysis->stats conclusion Conclusion on Antibiotic Efficacy stats->conclusion Leads to

References

Application Notes and Protocols for Cell-Based Assays Using Relomycin (Tylosin D)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relomycin, also known as Tylosin D, is a macrolide antibiotic. Macrolides are a class of antibiotics that inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. While their primary application is in antibacterial therapy, understanding their effects on eukaryotic cells is crucial for drug development, safety assessment, and exploring potential immunomodulatory or other off-target effects. These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxic and immunomodulatory effects of this compound (Tylosin D).

Mechanism of Action

This compound, as a component of the Tylosin complex, exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, ultimately leading to the cessation of bacterial growth. In eukaryotic cells, the ribosomes are structurally different (80S), which generally confers resistance to macrolides. However, at higher concentrations, or in specific contexts, macrolides can interact with eukaryotic ribosomes and other cellular components, leading to various effects.

Data Presentation: Cytotoxicity of Tylosin

The following tables summarize the cytotoxic effects of Tylosin on various mammalian cell lines, providing a quantitative basis for designing cell-based assays.

Table 1: Cytotoxicity of Tylosin on Different Mammalian Cell Lines

Cell LineCell TypeAntibioticConcentration (µg/mL)Effect on Cell Viability
VEROKidney epithelial cells (primate)TylosinUp to 1000No significant decrease in viability.[1]
FEFeline embryonic cellsTylosin1000Significant decrease in viability (P<0.001).[1]
BHK 21Baby hamster kidney cellsTylosin> 500No vital cells observed.[2][3]
Mouse L5178Y TK+/-Mouse lymphoma cellsTylosin10 - 1000Weak cytotoxic effect.[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay using MTT

This protocol determines the concentration-dependent cytotoxic effect of this compound on mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[4][5][6]

Materials:

  • Mammalian cell line of choice (e.g., VERO, HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Tylosin D) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 µg/mL).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium without this compound) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Splenocyte Proliferation Assay

This assay assesses the immunomodulatory potential of this compound by measuring its effect on the proliferation of splenocytes, a mixed population of immune cells.[7][8]

Materials:

  • Spleen from a healthy mouse

  • RPMI-1640 medium with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • This compound (Tylosin D) stock solution

  • Mitogen (e.g., Concanavalin A (ConA) or Lipopolysaccharide (LPS))

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Sterile mesh and syringe plunger

  • Red blood cell lysis buffer

Protocol:

  • Splenocyte Isolation:

    • Aseptically harvest the spleen from a mouse and place it in a petri dish with sterile RPMI-1640.

    • Gently mash the spleen through a sterile mesh using a syringe plunger to create a single-cell suspension.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer. Incubate for 5 minutes at room temperature.

    • Wash the cells twice with RPMI-1640 and resuspend in complete RPMI-1640.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Assay Setup:

    • Adjust the cell density to 2 x 10⁶ cells/mL in complete RPMI-1640.

    • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

    • Add 50 µL of this compound at various concentrations to the designated wells.

    • Add 50 µL of mitogen (e.g., 5 µg/mL ConA) to stimulate proliferation. Include unstimulated controls.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay and Data Analysis:

    • Follow steps 3 and 4 of the MTT assay protocol described above.

    • Calculate the stimulation index (SI) = (Absorbance of treated, stimulated cells) / (Absorbance of untreated, stimulated cells).

Visualizations

Signaling and Experimental Workflow Diagrams

G cluster_0 Bacterial Cell cluster_1 Eukaryotic Cell Relomycin_bact This compound (Tylosin D) Ribosome_50S 50S Ribosomal Subunit Relomycin_bact->Ribosome_50S Binds to Protein_Synthesis_bact Protein Synthesis Ribosome_50S->Protein_Synthesis_bact Inhibits Bacterial_Growth Bacterial Growth Protein_Synthesis_bact->Bacterial_Growth Inhibition leads to cessation of Relomycin_euk This compound (Tylosin D) Ribosome_80S 80S Ribosomal Subunit Relomycin_euk->Ribosome_80S Potential context- specific interaction Immune_Cells Immune Cells (e.g., Splenocytes) Relomycin_euk->Immune_Cells Modulates Protein_Synthesis_euk Protein Synthesis Ribosome_80S->Protein_Synthesis_euk May inhibit (at high conc.) Cell_Viability Cell Viability Protein_Synthesis_euk->Cell_Viability Reduced viability Proliferation Proliferation Immune_Cells->Proliferation Alters Cytokine_Production Cytokine Production Immune_Cells->Cytokine_Production Alters

Caption: Mechanism of this compound (Tylosin D) in bacterial and eukaryotic cells.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_this compound Add this compound at various concentrations incubate_24h_1->add_this compound incubate_exposure Incubate for exposure time (24-72h) add_this compound->incubate_exposure add_mtt Add MTT reagent incubate_exposure->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data: Calculate % viability read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

G start Start isolate_splenocytes Isolate splenocytes from mouse spleen start->isolate_splenocytes plate_cells Plate splenocytes in 96-well plate isolate_splenocytes->plate_cells add_reagents Add this compound and mitogen (ConA/LPS) plate_cells->add_reagents incubate_proliferation Incubate for 48-72h add_reagents->incubate_proliferation add_mtt Add MTT reagent incubate_proliferation->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data: Calculate Stimulation Index read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the splenocyte proliferation assay.

References

Troubleshooting & Optimization

Relomycin stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability and degradation of Relomycin in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the handling and stability of this compound solutions.

Q1: My this compound solution appears to have lost potency. What are the common causes?

A1: Loss of this compound potency can be attributed to several factors, primarily chemical degradation. The stability of this compound in solution is significantly influenced by pH, temperature, and light exposure. This compound, also known as Tylosin D, is a macrolide antibiotic that is susceptible to hydrolysis under both acidic and alkaline conditions. It is most stable in a pH range of 4 to 9.[1][2] Exposure to temperatures above ambient and to direct light can also accelerate degradation.[3][4]

Q2: I am seeing unexpected peaks in my chromatogram when analyzing a this compound sample. What could they be?

A2: Unexpected peaks are likely degradation products of this compound. Under environmental and experimental stress conditions, Tylosin A (a closely related compound) is known to degrade into various products, including this compound (Tylosin D), Desmycosin (Tylosin B), and other related substances.[5] Forced degradation studies on the broader Tylosin class have shown sensitivity to acid, base, and oxidative conditions, which can lead to the formation of multiple degradation products.[6] To confirm the identity of these peaks, it is recommended to perform forced degradation studies and utilize techniques like LC-MS for mass identification.

Q3: What are the optimal storage conditions for this compound solutions to ensure maximum stability?

A3: For maximum stability, this compound solutions should be stored at low temperatures and protected from light. While specific data for this compound solutions is limited, general guidelines for macrolide antibiotics suggest that storage at 2-8°C is preferable for short-term use, and frozen at -20°C or -80°C for long-term storage. The powder form of this compound is stable for at least 4 years at -20°C.[7] It is also crucial to maintain the pH of the solution within the stable range of 4 to 9.[1][2]

Q4: Can I use tap water to prepare my this compound solution?

A4: It is strongly recommended to use purified water, such as deionized or distilled water, to prepare this compound solutions. Tap water can contain various ions and have a pH outside the optimal range, which can catalyze the degradation of this compound.

Q5: How does aeration affect the stability of this compound in solution?

A5: Studies on swine manure slurries have shown that aeration can significantly accelerate the degradation of this compound. The 90% disappearance time for this compound was reduced from 30-130 hours in anaerobic conditions to 12-26 hours in aerobic conditions.[5][8] This suggests that this compound is more susceptible to degradation in the presence of oxygen. Therefore, for maximum stability, it may be beneficial to handle solutions in a manner that minimizes oxygen exposure, for example, by using degassed solvents.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound (Tylosin D) and the broader Tylosin class under various conditions.

Table 1: Stability of this compound (Tylosin D) in Environmental Samples

MatrixConditionParameterValueReference
SoilUnsterilized and SterilizedDissipation Half-Life8 days[3]
Swine Manure SlurryAnaerobic90% Disappearance Time30 - 130 hours[5][8]
Swine Manure SlurryAerobic90% Disappearance Time12 - 26 hours[5][8]

Table 2: General Stability Profile of Tylosin (Applicable to this compound)

ConditionObservationReference
pH Stable in the range of pH 4-9. Degradation occurs below pH 4.[1][2]
Temperature Degradation increases with temperature.[9][10]
Light Tylosin A has a half-life of 200 days in water in the light, while being stable in the dark. Tylosin D is relatively stable in the dark.[3][4]
Oxidation Sensitive to oxidative conditions.[6]
Hydrolysis Susceptible to both acidic and basic hydrolysis.[6]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours in a temperature-controlled oven.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

  • Calculate the percentage of degradation.

  • Use a mass spectrometer coupled with the HPLC (LC-MS) to determine the mass-to-charge ratio of the degradation products for structural elucidation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradation products.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 282 nm.[7]

  • Injection Volume: 20 µL.

Visualizations

Relomycin_Degradation_Pathway This compound This compound (Tylosin D) Acid Acidic Hydrolysis (pH < 4) This compound->Acid Base Basic Hydrolysis (pH > 9) This compound->Base Oxidation Oxidative Stress (e.g., H2O2) This compound->Oxidation Light Photodegradation (UV/Visible Light) This compound->Light Heat Thermal Stress (Elevated Temperature) This compound->Heat DP1 Hydrolyzed Degradation Products Acid->DP1 Base->DP1 DP2 Oxidized Degradation Products Oxidation->DP2 DP3 Photodegradation Products Light->DP3 DP4 Thermal Degradation Products Heat->DP4

Caption: General degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Stock->Stress Control Prepare Unstressed Control Sample Stock->Control HPLC HPLC Analysis (Stability-Indicating Method) Stress->HPLC LCMS LC-MS Analysis (for Degradant Identification) Stress->LCMS Control->HPLC Compare Compare Stressed vs. Control Chromatograms HPLC->Compare Identify Identify & Quantify Degradation Products LCMS->Identify Compare->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Experimental workflow for a this compound forced degradation study.

References

Relomycin solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to Relomycin solubility during their experiments.

Product Information

This compound is a macrolide antibiotic used for research purposes.[1] Understanding its physical and chemical properties is crucial for its effective use in experiments.

PropertyValueSource
Molecular Formula C46H79NO17[2]
Molecular Weight 918.13 g/mol [2]
Appearance Solid powder[3]
CAS Number 1404-48-4[1][2]
Synonyms Dihydrotylosin, Tylosin D[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[3] this compound exhibits high solubility in DMSO. For most applications, a stock solution of 10-50 mM can be prepared.

Q2: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A2: this compound has very low solubility in aqueous solutions. Direct dissolution in water or phosphate-buffered saline (PBS) is not recommended and will likely result in a suspension rather than a true solution. To prepare a working solution in an aqueous buffer, you must first dissolve the this compound in an organic solvent like DMSO to create a concentrated stock solution. The stock solution can then be serially diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).

Q3: Can I use heat or sonication to improve the solubility of this compound in an aqueous buffer?

A3: While techniques like heating or sonication can sometimes aid dissolution, they are not recommended for this compound in aqueous buffers due to its inherent poor water solubility. These methods are unlikely to significantly increase solubility and may risk degrading the compound. The most reliable method is to use a DMSO stock solution followed by dilution.

Q4: I observed a precipitate after diluting my DMSO stock solution into my cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. To prevent this:

  • Lower the Final Concentration: Ensure your final working concentration is below the aqueous solubility limit of this compound.

  • Increase Mixing: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to facilitate rapid dispersion.

  • Use a Co-solvent: In some cases, including a small percentage of a co-solvent like PEG300 or Tween 80 in the final formulation can help maintain solubility.[1] This is particularly relevant for in vivo studies.[1]

Q5: What are the best practices for storing this compound powder and solutions?

A5: Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: Store the solid powder at -20°C for long-term storage (up to 3 years).[1]

  • In Solvent (Stock Solutions): Store stock solutions in DMSO at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

FormulationStorage TemperatureShelf Life
Solid Powder -20°C>3 years[1][3]
Stock Solution in DMSO -80°C1 year[1]
Stock Solution in DMSO -20°C(months)[3]
Aqueous Working Dilutions 2-8°CPrepare fresh daily; do not store

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue 1: Difficulty Dissolving this compound Powder
  • Symptom: The solid powder clumps together and does not readily dissolve even in DMSO.

  • Cause: The powder may have absorbed moisture.

  • Solution:

    • Ensure the vial is at room temperature before opening to prevent condensation.

    • Use anhydrous DMSO.

    • If dissolution is slow, gently warm the solution to 37°C and vortex briefly. Do not overheat.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability between replicate experiments.

  • Cause: This can be due to incomplete dissolution or precipitation of this compound in the assay medium.

  • Solution:

    • Visually inspect your final working solution under a microscope to ensure no microprecipitates are present.

    • Prepare fresh dilutions for each experiment from a properly stored, frozen aliquot of the DMSO stock solution.

    • Review the final DMSO concentration in your assay. Ensure it is consistent across all experiments and that the concentration is not affecting the biological system.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Objective: To prepare a high-concentration, stable stock solution of this compound.

  • Materials:

    • This compound powder (MW: 918.13 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or cryovials

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need 9.18 mg.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, tightly sealed tubes.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Objective: To prepare a dilute working solution from a DMSO stock for in vitro experiments.

  • Materials:

    • 10 mM this compound stock solution in DMSO (from Protocol 1)

    • Sterile cell culture medium or aqueous buffer

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution. For a 10 µM final concentration, you will perform a 1:1000 dilution.

    • Warm the cell culture medium to 37°C.

    • Add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium.

    • Immediately vortex the solution gently for 10-15 seconds to ensure rapid and uniform mixing. This minimizes the risk of precipitation.

    • Use the freshly prepared working solution immediately. Do not store aqueous dilutions.

Visual Guides and Diagrams

Workflow for Preparing this compound Solutions

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation p1 Weigh this compound Powder p2 Add Anhydrous DMSO p1->p2 p3 Vortex Until Dissolved p2->p3 p4 Aliquot for Storage p3->p4 w1 Thaw One Aliquot p4->w1 Store at -80°C w3 Add Stock to Medium (Dropwise with Vortexing) w1->w3 w2 Pre-warm Aqueous Medium w2->w3 w4 Use Immediately w3->w4

Caption: General workflow for preparing this compound working solutions.

Troubleshooting Precipitation Issues

G start Precipitate Observed in Aqueous Medium? check_conc Is final concentration too high? start->check_conc Yes reduce_conc Solution: Lower the final working concentration. check_conc->reduce_conc Yes check_mix Was mixing inadequate? check_conc->check_mix No end_node Problem Solved reduce_conc->end_node improve_mix Solution: Add stock dropwise to medium while vortexing. check_mix->improve_mix Yes check_solvent Is final DMSO concentration >0.5%? check_mix->check_solvent No improve_mix->end_node adjust_dilution Solution: Adjust dilution scheme to lower final DMSO %. check_solvent->adjust_dilution Yes adjust_dilution->end_node

Caption: Troubleshooting logic for this compound precipitation.

Proposed Mechanism of Action

This compound is a macrolide antibiotic. While its specific signaling pathway is not fully elucidated, macrolide antibiotics generally act by inhibiting protein synthesis. A related class of antibiotics, the arylomycins, function by inhibiting Type I signal peptidase (SPase), a critical enzyme in the bacterial general secretory pathway.[5][6] This pathway is responsible for translocating proteins across the cytoplasmic membrane.[5] Inhibition of this pathway leads to a buildup of unprocessed preproteins in the membrane, disrupting essential cellular functions and leading to bacterial cell death.

G cluster_0 Bacterial Cytoplasm cluster_1 Cytoplasmic Membrane cluster_2 Periplasm ribosome Ribosome preprotein Preprotein (with signal peptide) ribosome->preprotein Translation sec SecYEG Translocon preprotein->sec Translocation spase Signal Peptidase (SPase) sec->spase Processing mature_protein Mature Protein (Secreted) spase->mature_protein Cleavage & Release This compound This compound This compound->spase Inhibition

Caption: Proposed inhibition of the bacterial protein secretion pathway.

References

Technical Support Center: Preventing Relomycin Degradation in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Relomycin during experimental procedures. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a macrolide antibiotic.[1] In a research context, it is often used for its antibacterial properties and to study mechanisms of protein synthesis inhibition in bacteria.

Q2: What are the main factors that can cause this compound to degrade?

Like other macrolide antibiotics, this compound is susceptible to degradation under certain environmental conditions. The primary factors that can lead to its degradation include:

  • pH: this compound is prone to hydrolysis, particularly in acidic and alkaline solutions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, especially UV light, can contribute to the degradation of photosensitive compounds like some antibiotics. While specific data for this compound is limited, it is a common practice to protect antibiotics from light.

Q3: How should I store this compound powder and stock solutions to ensure stability?

Proper storage is crucial for maintaining the integrity of this compound.

FormStorage TemperatureDurationAdditional Notes
Powder -20°CUp to 3 yearsStore in a tightly sealed container in a dry, dark place.
In Solvent -80°CUp to 1 yearAliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Protect from light.

Data derived from general recommendations for this compound and other macrolide antibiotics.[1]

Troubleshooting Guide: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Inconsistent or weaker than expected experimental results. This compound degradation leading to a lower effective concentration.1. Verify Storage: Ensure this compound powder and stock solutions have been stored according to the recommendations (see table above). 2. Fresh Preparations: Prepare fresh working solutions from a new stock aliquot for each experiment. 3. pH Control: Maintain the pH of your experimental buffer within a stable, near-neutral range if possible. The related macrolide, tylosin, shows increased degradation at pH 2 and 11.[2] 4. Temperature Control: Avoid exposing this compound solutions to high temperatures. Perform experiments on ice or at controlled room temperature when possible.
Precipitate forms in the this compound stock solution upon thawing. The solubility of this compound may have been exceeded, or the solvent may not be optimal.1. Ensure Complete Dissolution: When preparing the stock solution, ensure the powder is fully dissolved before freezing. 2. Check Solvent Compatibility: this compound is soluble in DMSO.[3] If using aqueous buffers, be mindful of solubility limits. 3. Gentle Thawing: Thaw frozen stock solutions slowly on ice. Vortex briefly to ensure homogeneity before use.
Loss of antibacterial activity in cell culture over time. Degradation of this compound in the culture medium at 37°C.1. Replenish Regularly: For long-term experiments, replenish the cell culture medium containing this compound every 24-48 hours to maintain an effective concentration. 2. Minimize Light Exposure: Keep cell culture plates or flasks in the dark as much as possible.

Experimental Protocols

Preparation and Storage of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

Procedure:

  • Calculation: Determine the mass of this compound powder required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 918.12 g/mol .

    • Mass (g) = 0.010 mol/L * Volume (L) * 918.12 g/mol

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder.

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound powder.

  • Mixing: Vortex the solution until the this compound powder is completely dissolved.

  • Aliquoting: Dispense the stock solution into sterile, single-use polypropylene tubes. This prevents contamination and avoids multiple freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term use, aliquots can be stored at -20°C for up to a few weeks. Always protect the tubes from light by storing them in a dark box or wrapping them in aluminum foil.

General Protocol for Use in Cell Culture

Materials:

  • Prepared this compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution on ice.

  • Dilution: In a sterile environment, dilute the this compound stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Mixing: Gently mix the medium containing this compound by swirling or pipetting up and down.

  • Application: Add the medium with this compound to your cell cultures.

  • Incubation: Incubate the cells under their standard conditions (e.g., 37°C, 5% CO2).

  • Medium Change: For experiments lasting longer than 48 hours, it is recommended to replace the medium with freshly prepared this compound-containing medium to account for potential degradation at 37°C.

Visualizing Pathways and Workflows

Signaling Pathways Affected by Macrolide Antibiotics

Macrolide antibiotics, including this compound, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5][6] This action is primarily bacteriostatic.[5] Beyond their antibacterial effects, some macrolides can modulate inflammatory pathways in eukaryotic cells.

Macrolide_Mechanism_of_Action Macrolide Mechanism of Action Macrolide Macrolide (e.g., this compound) Ribosome Bacterial 50S Ribosomal Subunit Macrolide->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of macrolide antibiotics.

Experimental Workflow for Preventing this compound Degradation

This workflow outlines the key steps to minimize this compound degradation throughout an experiment.

Relomycin_Workflow Workflow for Preventing this compound Degradation Start Start Storage Store this compound Powder at -20°C in the dark Start->Storage Stock_Prep Prepare Stock Solution in DMSO Storage->Stock_Prep Aliquot Aliquot into Single-Use Tubes Stock_Prep->Aliquot Stock_Storage Store Stock Aliquots at -80°C in the dark Aliquot->Stock_Storage Thaw Thaw Single Aliquot on Ice Stock_Storage->Thaw Working_Sol Prepare Fresh Working Solution in Pre-warmed Medium Thaw->Working_Sol Experiment Perform Experiment Working_Sol->Experiment End End Experiment->End

References

Technical Support Center: Understanding Drug Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide addresses common questions and troubleshooting scenarios related to determining the half-life of compounds in different in vitro culture media.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results for the half-life of our compound when tested in different batches of the same culture medium. What could be the cause?

Several factors can contribute to variability in compound half-life between different batches of the same culture medium:

  • Component Variability: Minor variations in the concentration of components like amino acids, vitamins, or metal ions between batches can influence the chemical stability of your compound.

  • pH and Buffering Capacity: Inconsistent pH levels or buffering capacity can significantly impact the degradation rate of pH-sensitive compounds.

  • Storage and Handling: Improper storage conditions (e.g., exposure to light or elevated temperatures) of the media can lead to the degradation of media components, which in turn can affect the stability of the dissolved compound.

Troubleshooting Steps:

  • Standardize Media Preparation: Ensure that the protocol for preparing the culture medium is strictly followed for each batch.

  • Verify pH: Always measure and adjust the pH of the medium to the required value before use.

  • Control Storage Conditions: Store culture media according to the manufacturer's instructions, protecting it from light and temperature fluctuations.

  • Perform Quality Control: Consider performing a quality control check on new batches of media using a reference compound with a known stability profile.

Q2: Our experimental compound appears to have a much shorter half-life in our cell culture experiments compared to its stability in the culture medium alone. What could explain this discrepancy?

The presence of cells can introduce several factors that accelerate the degradation or clearance of a compound:

  • Cellular Metabolism: Cells can metabolize the compound, converting it into other forms and reducing the concentration of the parent compound.

  • Cellular Uptake: The compound may be actively or passively transported into the cells, thus removing it from the culture medium.

  • Binding to Cellular Components: The compound might bind to proteins or other molecules on the cell surface or secreted by the cells, which can affect its measured concentration in the medium.

Experimental Workflow to Investigate Discrepancies:

Caption: Troubleshooting workflow for compound stability issues.

Experimental Protocol: Determining Compound Half-life in Culture Medium

This protocol outlines a general method for assessing the stability of a compound in a specific culture medium over time.

Materials:

  • Test compound

  • Culture medium of interest (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator set to the desired temperature (e.g., 37°C)

  • Analytical instrument for compound quantification (e.g., HPLC, LC-MS)

  • Appropriate solvents for sample preparation

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Spike the culture medium with the test compound to achieve the desired final concentration. Ensure the final concentration of the solvent is low (typically <0.1%) to avoid affecting stability.

  • Incubation:

    • Aliquot the compound-spiked medium into sterile microcentrifuge tubes or a 96-well plate.

    • Place the samples in an incubator at 37°C.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The time points should be adjusted based on the expected stability of the compound.

    • For the t=0 sample, collect it immediately after adding the compound to the medium.

  • Sample Processing:

    • At each time point, stop the degradation process. This can be achieved by adding a quenching solution (e.g., ice-cold acetonitrile) or by freezing the samples at -80°C.

    • Prepare the samples for analysis according to the requirements of your analytical method. This may involve protein precipitation, centrifugation, and dilution.

  • Quantification:

    • Analyze the concentration of the remaining parent compound in each sample using a validated analytical method.

  • Data Analysis:

    • Plot the natural logarithm of the compound concentration versus time.

    • Determine the degradation rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k

Workflow for Half-Life Determination:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Stock B Spike Culture Medium A->B C Aliquot Samples B->C D Incubate at 37°C C->D E Collect at Time Points D->E F Process Samples E->F G Quantify Compound (HPLC/LC-MS) F->G H Calculate Half-Life G->H

Caption: Experimental workflow for determining compound half-life.

Technical Support Center: Addressing Bacterial Resistance to Relomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Relomycin (Tylosin D) in laboratory strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as Tylosin D, is a macrolide antibiotic. Its primary mechanism of action is the inhibition of protein synthesis in susceptible bacteria. It achieves this by binding to the 50S ribosomal subunit, which interferes with peptide bond formation and blocks the exit of nascent peptide chains.[1]

Q2: What are the common mechanisms of bacterial resistance to this compound and other macrolides?

Bacteria can develop resistance to this compound and other macrolide antibiotics through several mechanisms:

  • Target Site Modification: This is one of the most common resistance mechanisms.[2] It involves the methylation of the 23S rRNA at specific nucleotides (G748 and A2058), which prevents the antibiotic from binding effectively to the ribosome.[3] This modification is often mediated by erythromycin ribosome methylase (erm) genes.[2]

  • Active Efflux Pumps: Bacteria can acquire genes that code for efflux pumps. These pumps are membrane proteins that actively transport this compound out of the bacterial cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.[2][4]

  • Enzymatic Inactivation: Some bacteria produce enzymes that can inactivate macrolide antibiotics. For example, the enzyme EstT can inactivate macrolides by breaking the lactone ring structure through hydrolysis.[5]

  • Ribosomal Protein Mutations: Mutations in ribosomal proteins L4 and L22 can also confer resistance to macrolides by altering the antibiotic binding site.[6]

Q3: Are there specific genes associated with this compound resistance?

Yes, several genes are associated with resistance to tylosin (the class of antibiotics to which this compound belongs). The erm genes (ermA, ermB, ermC) are frequently implicated in macrolide resistance by encoding for methyltransferases that modify the ribosomal target.[2][7][8] In the tylosin-producing organism Streptomyces fradiae, the genes tlrA, tlrB, tlrC, and tlrD are involved in self-resistance.[3][9] The tlrB and tlrD genes, in particular, encode for methyltransferases that act synergistically to confer high-level tylosin resistance.[3] The recently discovered estT gene encodes an enzyme that inactivates macrolides.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and bacterial resistance.

Problem 1: My bacterial culture, which was previously susceptible to this compound, is now showing growth at expected inhibitory concentrations.

Possible Cause Troubleshooting Steps
Spontaneous Mutation 1. Isolate and re-test: Streak the resistant culture onto a fresh plate to obtain single colonies. Pick several individual colonies and perform MIC testing on each to confirm resistance and check for heterogeneity in the population. 2. Sequence key genes: Sequence the 23S rRNA gene and ribosomal protein genes (L4, L22) of the resistant isolates to check for mutations known to confer macrolide resistance.
Acquisition of Resistance Genes 1. Screen for resistance genes: Use PCR to screen for the presence of common macrolide resistance genes, such as ermA, ermB, ermC, and mef(A). 2. Plasmid analysis: Isolate plasmids from the resistant strain and use them to transform a susceptible strain to determine if the resistance is plasmid-mediated.
Contamination 1. Verify culture purity: Perform Gram staining and streak the culture on selective media to ensure it has not been contaminated with a different, inherently resistant organism.
Incorrect this compound Concentration 1. Verify stock solution: Prepare a fresh stock solution of this compound and verify its concentration. 2. Check storage conditions: Ensure the this compound stock solution has been stored correctly (as per the manufacturer's instructions) to prevent degradation.

Problem 2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.

Possible Cause Troubleshooting Steps
Inoculum Variability 1. Standardize inoculum: Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment. 2. Use fresh cultures: Always use a fresh overnight culture to prepare the inoculum.
Media and Incubation Conditions 1. Consistent media: Use the same batch of Mueller-Hinton broth or agar for all experiments. Variations in media composition can affect antibiotic activity. 2. Standardized incubation: Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels) for all assays.
Technical Errors 1. Pipetting accuracy: Ensure accurate pipetting of the antibiotic dilutions and bacterial inoculum. 2. Proper mixing: Adequately mix the contents of the microtiter plate wells before incubation.
Inducible Resistance 1. Check for inducible resistance: Some bacteria, particularly those with certain erm genes, may exhibit inducible resistance. This can be tested using a D-test (disk diffusion test with erythromycin and clindamycin disks placed in proximity).

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Laboratory Strains

Bacterial StrainThis compound (Tylosin) MIC Range (µg/mL)Resistance Breakpoint (µg/mL)Reference
Staphylococcus aureus ATCC 292130.25 - 2≥ 8[10]
Enterococcus faecalis ATCC 292120.5 - 4≥ 32[10]
Escherichia coli ATCC 2592216 - >128Not Defined (often intrinsically resistant)[11]

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Prevalence of Tylosin Resistance in Selected Bacterial Species

Bacterial SpeciesSample SourcePrevalence of ResistanceKey Resistance Genes DetectedReference
Staphylococcus aureusBovine Mastitis56.9%ermA, ermB, ermC[7][8]
Escherichia coliPoultry98%Not specified[11]
Enterococcus spp.Beef Cattle FecesIncreased with prolonged tylosin administrationNot specified[10][12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • This compound (Tylosin) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Prepare this compound Dilutions:

    • Create a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of the 96-well plate. The final volume in each well should be 50 µL.

    • Include a growth control well (containing only CAMHB and bacteria) and a sterility control well (containing only CAMHB).

  • Prepare Bacterial Inoculum:

    • From a fresh culture, suspend bacterial colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), bringing the total volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: PCR Detection of erm Resistance Genes

This protocol outlines the general steps for detecting the presence of erm genes, which are common mediators of macrolide resistance.

Materials:

  • Bacterial DNA extract

  • PCR primers specific for ermA, ermB, and ermC

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard lysis protocol.

  • PCR Amplification:

    • Set up a PCR reaction for each erm gene using the specific primers. A typical reaction mixture includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and reaction buffer.

    • Use a thermocycler program with appropriate annealing temperatures for the specific primers. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Agarose Gel Electrophoresis:

    • Run the PCR products on an agarose gel stained with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe).

    • Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target erm gene.

Visualizations

Relomycin_Resistance_Mechanisms cluster_cell Bacterial Cell Relomycin_in This compound (in) Ribosome 50S Ribosome Relomycin_in->Ribosome Binds Efflux_Pump Efflux Pump Relomycin_in->Efflux_Pump Modified_Ribosome Methylated 50S Ribosome Relomycin_in->Modified_Ribosome Binding Blocked Inactivating_Enzyme Inactivating Enzyme (e.g., EstT) Relomycin_in->Inactivating_Enzyme Substrate for Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Ribosome->Modified_Ribosome Relomycin_out This compound (out) Efflux_Pump->Relomycin_out Pumps out Erm_Methyltransferase Erm Methyltransferase Erm_Methyltransferase->Ribosome Methylates Inactive_this compound Inactive this compound Inactivating_Enzyme->Inactive_this compound Inactivates Relomycin_out->Relomycin_in Enters Cell MIC_Workflow start Start: Isolate Bacterial Colony prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read MIC: Lowest Concentration with No Visible Growth incubate->read_results interpret Interpret Results (Susceptible, Intermediate, Resistant) read_results->interpret end End interpret->end Troubleshooting_Logic start Experiment Fails: Unexpected Bacterial Growth check_contamination Check for Contamination? start->check_contamination not_contaminated No Contamination check_contamination->not_contaminated No contaminated Contaminated: Re-isolate and Repeat check_contamination->contaminated Yes pure_culture Verify Pure Culture check_reagent Check this compound Stock? not_contaminated->check_reagent contaminated->pure_culture reagent_ok Stock is Valid check_reagent->reagent_ok Yes reagent_bad Stock is Expired/Degraded: Prepare Fresh check_reagent->reagent_bad No check_resistance Investigate Resistance Mechanisms reagent_ok->check_resistance pcr PCR for Resistance Genes (erm, etc.) check_resistance->pcr sequencing Sequence 23S rRNA, r-proteins check_resistance->sequencing plasmid Plasmid Analysis check_resistance->plasmid

References

Technical Support Center: Improving the Efficacy of Rapamycin in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Relomycin" appears to be a fictional or hypothetical agent. To provide a scientifically accurate and useful guide, this technical support center will focus on Rapamycin (also known as Sirolimus) , a well-characterized mTOR inhibitor. The principles and troubleshooting strategies discussed here are broadly applicable to mTOR inhibitors used in experimental research.

This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered when using Rapamycin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Rapamycin and what is its mechanism of action?

A1: Rapamycin is a macrolide compound originally discovered as an antifungal agent.[1][2] In mammalian cells, it functions as a potent and specific inhibitor of the serine/threonine kinase known as the mechanistic Target of Rapamycin (mTOR).[3][4] Rapamycin first forms a complex with the intracellular receptor FKBP12. This Rapamycin-FKBP12 complex then binds directly to the mTOR kinase, specifically to a component of the mTORC1 complex, leading to allosteric inhibition of its activity.[3][5] This inhibition disrupts downstream signaling pathways that control cell growth, proliferation, protein synthesis, and autophagy.[3][6]

Q2: How should I prepare and store Rapamycin stock solutions?

A2: Rapamycin is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[7][8] For a typical 10 mM stock solution, dissolve 9.14 mg of Rapamycin (MW: 914.17 g/mol ) in 1 mL of DMSO or 100% ethanol. It is crucial to ensure the powder is completely dissolved.[7] Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C, where they are stable for at least 3-12 months.[7][9] Some protocols also recommend storage at -80°C for long-term stability.[10]

Q3: What is the typical working concentration of Rapamycin in cell culture experiments?

A3: The effective concentration of Rapamycin can vary significantly depending on the cell line and the specific experimental endpoint.[11] For inhibiting mTORC1 signaling (e.g., dephosphorylation of p70 S6 Kinase), concentrations in the low nanomolar range (1-20 nM) are often sufficient.[9][11] However, for observing effects on cell proliferation or inducing autophagy, higher concentrations (e.g., 20 nM to several micromolars) may be necessary.[11][12] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: Why am I seeing inconsistent or no effect from my Rapamycin treatment?

A4: Inconsistent results can stem from several factors:

  • Drug Stability: Aqueous solutions of Rapamycin are not stable and should be prepared fresh from a frozen stock for each experiment.[8]

  • Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to Rapamycin.[11] Some cell lines may have intrinsic resistance mechanisms, such as upregulation of the PI3K/Akt pathway upon mTORC1 inhibition.[5][13]

  • Serum in Media: Components in fetal bovine serum (FBS) can activate upstream pathways (like PI3K/Akt) that may counteract the inhibitory effects of Rapamycin.[11] Consistent serum batches and concentrations are important.

  • Experimental Duration: Short-term treatment may be sufficient to inhibit signaling, but longer-term treatments are often required to observe effects on cell growth or apoptosis.[5]

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
No Inhibition of Downstream mTORC1 Targets (e.g., p-p70S6K) 1. Inactive Rapamycin: Improper storage, repeated freeze-thaw cycles, or degradation in aqueous media.[8][9] 2. Insufficient Concentration: The concentration used is below the IC50 for the specific cell line.[11] 3. Western Blot Issues: Poor antibody quality or technical errors in the Western blot procedure.[14]1. Prepare fresh dilutions from a new aliquot of frozen stock for each experiment. Confirm stock concentration and purity. 2. Perform a dose-response curve (e.g., 0.1 nM to 100 nM) to determine the effective concentration.[9] 3. Use validated antibodies for phosphorylated and total proteins. Ensure proper protein loading and transfer. Run positive and negative controls.[14]
High Variability Between Replicates 1. Inconsistent Drug Delivery: Uneven mixing of Rapamycin in the culture medium. 2. Cell Seeding Density: Variations in cell number at the start of the experiment.[15] 3. Edge Effects: Cells in the outer wells of a multi-well plate behave differently due to evaporation.1. Ensure the final concentration of Rapamycin is thoroughly mixed in the media before adding to cells. 2. Use a cell counter for accurate seeding. Allow cells to adhere and distribute evenly before treatment.[15] 3. Avoid using the outermost wells of plates for treatments; fill them with sterile PBS or media instead.
Unexpected Cell Toxicity or Death 1. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO, ethanol) is toxic to the cells. 2. Off-Target Effects: At very high concentrations, Rapamycin can have off-target effects.[16] 3. Cell Line Sensitivity: Some cell lines are more sensitive and may undergo apoptosis or growth arrest even at low concentrations.[17]1. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Include a vehicle-only control in your experimental design. 2. Refer to dose-response data to use the lowest effective concentration. 3. Perform a cell viability assay (e.g., MTT or Trypan Blue) across a range of concentrations to establish a therapeutic window.
Rapamycin Fails to Inhibit Cell Proliferation Despite mTORC1 Inhibition 1. Feedback Loop Activation: Inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of the pro-survival PI3K/Akt pathway.[5][18] 2. Incomplete mTORC1 Substrate Inhibition: Rapamycin does not completely inhibit the phosphorylation of all mTORC1 substrates, such as 4E-BP1.[5] 3. mTORC2 Signaling: The mTORC2 complex, which is less sensitive to acute Rapamycin treatment, can still promote cell survival.[19]1. Analyze the phosphorylation status of Akt (Ser473) to check for feedback activation. Consider co-treatment with a PI3K or Akt inhibitor.[18] 2. Higher concentrations of Rapamycin or second-generation mTOR kinase inhibitors that target the ATP-binding site may be needed.[19] 3. Prolonged Rapamycin treatment can inhibit mTORC2 assembly in some cell lines. Alternatively, use a dual mTORC1/mTORC2 inhibitor.[19]
Quantitative Data Summary

For reference, the half-maximal inhibitory concentration (IC50) of Rapamycin varies widely across different cell lines.

Cell LineCancer TypeApproximate IC50 for ProliferationCitation(s)
MCF-7 Breast Cancer20 nM[11]
MDA-MB-231 Breast Cancer20 µM[11]
Ca9-22 Oral Cancer~15 µM[12]
T98G Glioblastoma2 nM[17]
U87-MG Glioblastoma1 µM[17]
J82 Bladder Cancer~1 nM[20]
UMUC3 Bladder Cancer~10 nM[20]
HEK293 Embryonic Kidney~0.1 nM (for mTOR activity)[17]

Note: IC50 values are highly dependent on the assay conditions and duration of treatment. This table should be used as a guideline only.

Key Experimental Protocols

Protocol 1: Preparation of Rapamycin Stock and Working Solutions
  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial of Rapamycin powder to ensure it is at the bottom.

    • Under sterile conditions, add the required volume of 100% DMSO or ethanol to achieve a high-concentration stock (e.g., 10-20 mM).[7]

    • Vortex thoroughly until the powder is completely dissolved.

  • Storage and Aliquoting:

    • Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C (or -80°C for longer-term) and protect from light.[9][10]

  • Preparation of Working Solution:

    • For each experiment, thaw a fresh aliquot of the stock solution.

    • Perform serial dilutions in sterile cell culture medium to achieve the final desired concentrations. Ensure thorough mixing at each dilution step.

    • Important: Do not store diluted Rapamycin in aqueous solutions for extended periods.[8]

Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of Rapamycin (and a vehicle control) for the specified duration (e.g., 1-24 hours). A 1-hour pre-treatment is often sufficient to see signaling changes.[9]

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[14]

  • Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

    • Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[14]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[20]

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-p70 S6 Kinase (Thr389)

      • Total p70 S6 Kinase

      • Phospho-S6 Ribosomal Protein (Ser235/236)

      • Total S6 Ribosomal Protein

      • Phospho-Akt (Ser473)

      • Total Akt

      • Actin or Tubulin (as a loading control)

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

Visualizations

mTOR_Pathway cluster_input Upstream Signals cluster_membrane PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_output Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 (Raptor) Akt->mTORC1 Activates mTORC2 mTORC2 (Rictor) Akt->mTORC2 Feedback p70S6K p70 S6 Kinase mTORC1->p70S6K Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Promotes mTORC2->Akt Activates (p-Ser473) Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Represses Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway showing Rapamycin's mechanism of action.

Experimental_Workflow cluster_prep cluster_treat cluster_analyze A 1. Seed Cells in Multi-well Plate B 2. Allow Cells to Adhere (24h) A->B C 3. Prepare Rapamycin Working Dilutions B->C D 4. Treat Cells (Vehicle, Doses) C->D E 5. Incubate (1-72h) D->E F 6. Harvest Cells E->F G Cell Viability Assay (e.g., MTT) F->G Proliferation H Protein Lysate (Western Blot) F->H Signaling

Caption: General experimental workflow for in vitro Rapamycin studies.

Troubleshooting_Logic Start Problem: No effect of Rapamycin on cell proliferation Check_Signaling Check mTORC1 signaling (p-p70S6K by WB) Start->Check_Signaling Signaling_OK Signaling is INHIBITED Check_Signaling->Signaling_OK Yes Signaling_Bad Signaling is NOT inhibited Check_Signaling->Signaling_Bad No Check_Feedback Check for Akt feedback: (p-Akt S473 by WB) Signaling_OK->Check_Feedback Check_Drug Verify Drug/Protocol: 1. Use fresh aliquot 2. Check calculations 3. Increase concentration Signaling_Bad->Check_Drug Feedback_Present Feedback is PRESENT (p-Akt is high) Check_Feedback->Feedback_Present Feedback_Absent Feedback is ABSENT Check_Feedback->Feedback_Absent Solution_1 Consider co-treatment with PI3K/Akt inhibitor Feedback_Present->Solution_1 Solution_2 Cell line may be intrinsically resistant Feedback_Absent->Solution_2

Caption: Troubleshooting logic for lack of Rapamycin effect on proliferation.

References

Validation & Comparative

Relomycin vs. Tylosin A: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of macrolide antibiotics, both Relomycin (also known as Tylosin D) and Tylosin A are significant compounds utilized in veterinary medicine and scientific research. This guide provides an in-depth, objective comparison of their antibacterial activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.

Executive Summary

Tylosin A is the major, most active component of the tylosin complex, demonstrating a broad spectrum of activity, particularly against Gram-positive bacteria and Mycoplasma species. This compound, a structurally related analogue, generally exhibits lower antibacterial potency. This difference is attributed to structural variations that affect their binding to the bacterial ribosome. Both compounds function by inhibiting protein synthesis, a hallmark of macrolide antibiotics.

Data Presentation: Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and Tylosin A against various bacterial strains. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Bacterial StrainThis compound (Tylosin D) MIC (µg/mL)Tylosin A MIC (µg/mL)
Staphylococcus aureus ATCC 9144>500.78
Staphylococcus aureus ATCC 29737>501.56
Staphylococcus haemolyticus ATCC 29970>501.56
Kocuria rhizophila ATCC 934112.50.39
Staphylococcus epidermidis ATCC 12228>501.56
Staphylococcus saprophyticus ATCC 15305>501.56
Bacillus subtilis ATCC 6633>500.2
Ureaplasma urealyticumLess active than Tylosin AMore active

Note: A lower MIC value indicates greater antibacterial activity. Data for Gram-negative bacteria is limited, as macrolides generally exhibit a narrower spectrum of activity against these organisms. One study indicated that the absence of the aldehyde group in the structure of this compound resulted in a loss of antimicrobial activity against Ureaplasma urealyticum[1]. Another study reported the potency of tylosin D was 39% of tylosin A against Kocuria rhizophila[2].

Mechanism of Action: Inhibition of Protein Synthesis

Both this compound and Tylosin A are macrolide antibiotics that exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[3][4] They bind to the 50S subunit of the bacterial ribosome, specifically near the entrance of the peptide exit tunnel. This binding event interferes with the elongation of the polypeptide chain, ultimately halting protein production and inhibiting bacterial growth and replication. While both compounds share this general mechanism, the subtle differences in their chemical structures can influence their binding affinity and, consequently, their antibacterial potency.

Below is a diagram illustrating the signaling pathway of protein synthesis inhibition by macrolide antibiotics like this compound and Tylosin A.

cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Exit_Tunnel Peptide Exit Tunnel 30S_Subunit 30S Subunit mRNA mRNA Peptide_Chain Growing Peptide Chain Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptide_Chain->Protein_Synthesis_Inhibition Leads to Exit_Tunnel->Peptide_Chain Blocks elongation Macrolide This compound or Tylosin A Macrolide->Exit_Tunnel Binds to 50S subunit near exit tunnel

Mechanism of macrolide antibiotic action.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using standardized laboratory procedures such as the broth microdilution or agar dilution methods, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method
  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and Tylosin A are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar Dilution Method
  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the antibiotic.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacterial colony.

The following diagram illustrates the general experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

start Start prepare_antibiotic Prepare stock solutions of This compound and Tylosin A start->prepare_antibiotic serial_dilution Perform serial dilutions of antibiotics prepare_antibiotic->serial_dilution inoculate Inoculate microtiter plates or agar plates serial_dilution->inoculate prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prepare_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read and record results incubate->read_results determine_mic Determine the MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Experimental workflow for MIC determination.

Conclusion

Based on the available experimental data, Tylosin A demonstrates significantly greater in vitro antibacterial activity against a range of Gram-positive bacteria compared to this compound (Tylosin D). This difference in potency is a critical consideration for researchers and drug development professionals when selecting a macrolide antibiotic for their specific application. Both compounds share a common mechanism of action by inhibiting bacterial protein synthesis. The standardized protocols for MIC determination provide a reliable framework for further comparative studies.

References

A Comparative Analysis of Relomycin (Tylosin D) and Erythromycin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance, mechanisms, and experimental data of two prominent macrolide antibiotics.

This guide provides a detailed comparative analysis of Relomycin (as a component of Tylosin) and erythromycin, two macrolide antibiotics with significant applications in veterinary and human medicine, respectively. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their structural differences, mechanisms of action, antimicrobial spectra, and pharmacokinetic profiles, supported by experimental data.

Introduction: A Tale of Two Macrolides

Erythromycin, a 14-membered macrolide discovered in 1952, has long been a cornerstone in the treatment of various bacterial infections in humans. It is produced by the bacterium Saccharopolyspora erythraea. This compound, also known as Tylosin D, is a 16-membered macrolide and a component of Tylosin, an antibiotic complex produced by Streptomyces fradiae. Tylosin is primarily used in veterinary medicine to treat infections in livestock and companion animals. While both are macrolides and share a similar fundamental mechanism of action, their structural differences lead to variations in their antibacterial activity, pharmacokinetic properties, and clinical applications.

Chemical Structure

The fundamental difference between erythromycin and the components of tylosin lies in the size of their lactone rings. Erythromycin possesses a 14-membered ring, whereas this compound (Tylosin D) has a 16-membered ring. This structural variation influences their binding to the bacterial ribosome and their overall physicochemical properties.

Erythromycin A:

  • Molecular Formula: C₃₇H₆₇NO₁₃

  • Molar Mass: 733.9 g/mol

This compound (Tylosin D):

  • Molecular Formula: C₄₆H₇₉NO₁₇

  • Molar Mass: 918.1 g/mol

Mechanism of Action

Both erythromycin and tylosin are bacteriostatic agents that inhibit bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome. This binding event blocks the exit tunnel for the nascent polypeptide chain, leading to the premature dissociation of the peptidyl-tRNA from the ribosome.[1] While the general mechanism is conserved, the specifics of their interaction with the ribosome can differ due to their structural variations.

dot

cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_process Protein Synthesis cluster_antibiotics Macrolide Antibiotics P_site P Site E_site E Site (Exit) P_site->E_site 3. Moves to E site Peptide_Chain Growing Peptide Chain P_site->Peptide_Chain Peptide bond formation A_site A Site A_site->P_site 2. Translocation Protein_Synthesis_Inhibition Protein Synthesis Inhibition E_site->Protein_Synthesis_Inhibition Blocks peptide exit Inhibits translocation tRNA_A Aminoacyl-tRNA tRNA_A->A_site Peptidyl_tRNA Peptidyl-tRNA Erythromycin Erythromycin Erythromycin->E_site Binds to exit tunnel Tylosin Tylosin Tylosin->E_site Binds to exit tunnel

Mechanism of Action of Macrolide Antibiotics.

Antimicrobial Spectrum and Efficacy

Both antibiotics are effective against a broad range of Gram-positive bacteria. However, there are notable differences in their activity against certain pathogens. Cross-resistance between tylosin and erythromycin is a significant concern, as the use of tylosin in animals can lead to the development of erythromycin-resistant bacteria.[2]

Comparative Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC values for erythromycin and tylosin against various bacterial isolates from published studies.

Table 1: MIC Distribution for Canine Clostridium perfringens Isolates (μg/ml) [3]

Antibiotic≤0.1250.250.51248163264≥128
Erythromycin 222111313172069
Tylosin 1112221111117

Table 2: Comparative MICs for Mycoplasma hyopneumoniae Field Isolates (μg/mL) [4]

AntibioticMIC RangeMIC₅₀MIC₉₀
Erythromycin 16 - 32--
Tylosin ≤2--

Table 3: Comparative MICs for Tylosin Components against various bacterial strains (μg/ml) [5]

Bacterial StrainTylosin ATylosin BTylosin CTylosin D (this compound)
Kocuria rhizophila ATCC 93410.10.10.11.56
Staphylococcus aureus ATCC 91440.390.780.3912.5
S. aureus ATCC 297370.39--12.5
S. haemolyticus ATCC 299700.39--50

Pharmacokinetic Properties

The pharmacokinetic profiles of erythromycin and tylosin have been compared in some animal studies. These studies reveal differences in their absorption, distribution, metabolism, and excretion.

Table 4: Comparative Pharmacokinetic Parameters in Cows (Single IV Dose) [6]

ParameterErythromycin (mean ± SD)Tylosin (mean ± SD)
Half-life (t½) (h)3.16 ± 0.441.62 ± 0.17
Total Body Clearance (ml/kg/min)2.88 ± 0.477.8 ± 2.95
Tissue to Serum Ratio (k₁₂/k₂₁)2.282.05

Immunomodulatory Effects and Signaling Pathways

Beyond their antimicrobial activity, both erythromycin and tylosin have been shown to possess immunomodulatory properties, influencing host inflammatory responses through various signaling pathways.

Erythromycin has been demonstrated to affect cellular processes by modulating key signaling cascades. For instance, it can inhibit the proliferation of nasal polyp-derived cells by downregulating the ERK/MAPK signaling pathway.[7] It has also been shown to ameliorate oxidative stress-induced cellular senescence through the PI3K-mTOR signaling pathway.[8]

dot

Erythromycin Erythromycin PI3K PI3K Erythromycin->PI3K Inhibits mTOR mTOR PI3K->mTOR Activates Cellular_Senescence Cellular_Senescence mTOR->Cellular_Senescence Promotes Oxidative_Stress Oxidative_Stress Oxidative_Stress->PI3K Induces Tylosin Tylosin COX2_iNOS COX-2 & iNOS Gene Expression Tylosin->COX2_iNOS Reduces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Tylosin->Pro_inflammatory_Cytokines Reduces Anti_inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) Tylosin->Anti_inflammatory_Cytokine Increases LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage Stimulates Macrophage->COX2_iNOS Induces Macrophage->Pro_inflammatory_Cytokines Produces cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock_Solution Prepare antibiotic stock solutions Serial_Dilutions Perform serial two-fold dilutions in a 96-well microtiter plate Stock_Solution->Serial_Dilutions Inoculation Inoculate each well with the bacterial suspension Serial_Dilutions->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate plates at 35-37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

References

Comparative Efficacy of Relomycin (Tylosin D) and Other Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the in vitro efficacy of Relomycin (Tylosin D) against other prominent macrolide antibiotics: Erythromycin, Azithromycin, and Clarithromycin. The data presented is intended to offer an objective overview of their performance, supported by established experimental protocols and an examination of their mechanisms of action.

Executive Summary

Macrolide antibiotics are a critical class of therapeutics known for their efficacy against a broad spectrum of bacterial pathogens. They function by inhibiting protein synthesis through binding to the 50S ribosomal subunit of bacteria.[1] This guide focuses on a comparative analysis of this compound (Tylosin D), a macrolide primarily used in veterinary medicine, with three macrolides widely used in human medicine: Erythromycin, the progenitor of the class; Azithromycin, known for its favorable pharmacokinetic profile; and Clarithromycin, noted for its activity against certain Gram-negative and atypical bacteria. The comparative efficacy is primarily evaluated based on Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant bacteria.

Quantitative Efficacy Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of this compound (Tylosin D), Erythromycin, Azithromycin, and Clarithromycin against various bacterial strains. Lower MIC values indicate greater potency.

Bacterial StrainThis compound (Tylosin D)ErythromycinAzithromycinClarithromycin
Staphylococcus aureus0.5 - >1280.023 - 10240.5 - 20.03 - 2
Streptococcus pneumoniae-0.004 - 2560.06 - 2≤0.015 - 4
Streptococcus pyogenes-0.004 - 2560.06 - 1≤0.015 - 0.5
Haemophilus influenzae-0.015 - 2560.06 - 40.12 - 8
Moraxella catarrhalis-0.03 - 0.5≤0.03 - 0.25≤0.015 - 0.25
Mycoplasma pneumoniae-0.008 - 0.06≤0.0001 - 0.008≤0.004 - 0.015
Campylobacter jejuni0.25 - 20.12 - 40.06 - 10.06 - 0.5
Pasteurella multocida0.5 - 40.5 - 2≤0.03 - 0.250.12 - 1

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The primary methods employed are Broth Dilution and Agar Dilution, with protocols standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

Workflow for Broth Microdilution MIC Testing

G prep Prepare Antibiotic Stock Solution serial_dil Perform Serial Dilutions in Microtiter Plate prep->serial_dil inoculate Inoculate Microtiter Plate Wells serial_dil->inoculate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Read MIC Value (Lowest concentration with no visible growth) incubate->read

Broth Microdilution Workflow

Detailed Steps:

  • Preparation of Antibiotic Stock Solution: A stock solution of each macrolide is prepared by dissolving the pure powder in a suitable solvent to a known concentration.

  • Serial Dilution: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (MHII) directly in the wells of a microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), is prepared. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar Dilution Method

In this method, the antibiotic is incorporated into the agar medium at various concentrations, and then the bacterial suspension is spotted onto the surface of the plates.

Workflow for Agar Dilution MIC Testing

G prep Prepare Antibiotic Stock Solutions mix Mix Antibiotic Dilutions with Molten Agar prep->mix agar_prep Prepare Molten Mueller-Hinton Agar agar_prep->mix pour Pour into Petri Dishes and Allow to Solidify mix->pour spot Spot Inoculum onto Surface of Agar Plates pour->spot inoculum Prepare Standardized Bacterial Inoculum inoculum->spot incubate Incubate at 35-37°C for 16-20 hours spot->incubate read Read MIC Value (Lowest concentration with no growth) incubate->read

Agar Dilution Workflow

Detailed Steps:

  • Preparation of Antibiotic-Containing Plates: A series of agar plates are prepared, each containing a specific concentration of the macrolide antibiotic incorporated into Mueller-Hinton agar.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension (typically delivering 10⁴ CFU per spot) is inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria at the inoculation spot.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for all macrolide antibiotics is the inhibition of bacterial protein synthesis. They achieve this by binding to the 23S rRNA component of the 50S ribosomal subunit, which blocks the exit tunnel for the nascent polypeptide chain, thereby halting translation.

Macrolide Mechanism of Action on Bacterial Ribosome

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Exit_Tunnel Polypeptide Exit Tunnel 30S_subunit 30S Subunit Macrolide Macrolide Antibiotic Macrolide->50S_subunit Macrolide->Exit_Tunnel Blocks mRNA mRNA mRNA->30S_subunit tRNA tRNA tRNA->50S_subunit Polypeptide->Exit_Tunnel Passes through Protein_Synthesis_Block Protein Synthesis Inhibited Exit_Tunnel->Protein_Synthesis_Block

Inhibition of Protein Synthesis

Beyond their antibacterial effects, certain macrolides, notably Azithromycin and Clarithromycin, have demonstrated immunomodulatory properties. These effects are not directly related to their antimicrobial activity but are of significant interest in drug development for inflammatory diseases.

Immunomodulatory Signaling Pathways

Azithromycin has been shown to modulate inflammatory responses by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial for the expression of pro-inflammatory cytokines.

Azithromycin's Effect on NF-κB Pathway

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Azithromycin Azithromycin Azithromycin->IKK Inhibits

Azithromycin's NF-κB Inhibition

Clarithromycin has been observed to influence the MAPK (mitogen-activated protein kinase) signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation.

Clarithromycin's Effect on MAPK Pathway

G Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Clarithromycin Clarithromycin Clarithromycin->MAPK Inhibits Phosphorylation

Clarithromycin's MAPK Modulation

While Erythromycin and Tylosin are primarily recognized for their antimicrobial properties, some studies suggest they may also possess immunomodulatory effects, though these are less extensively characterized than those of Azithromycin and Clarithromycin.[2][3]

Conclusion

This comparative guide highlights the in vitro efficacy and mechanisms of action of this compound (Tylosin D) in relation to Erythromycin, Azithromycin, and Clarithromycin. While all four macrolides share a common mechanism of inhibiting bacterial protein synthesis, there are notable differences in their activity spectra and potency against specific pathogens. Furthermore, the immunomodulatory effects of Azithromycin and Clarithromycin present an additional dimension to their therapeutic potential, warranting further investigation. For researchers and drug development professionals, this comparative data provides a foundational understanding for further studies, including in vivo efficacy models and the exploration of novel macrolide derivatives with enhanced antimicrobial and immunomodulatory properties.

References

Cross-Resistance Between Relomycin and Other Macrolides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of Relomycin (Tylosin D) and other clinically important macrolide antibiotics. The information presented is supported by experimental data from published studies to aid in research and development efforts within the field of antimicrobial resistance.

Comparative Analysis of In Vitro Activity

Cross-resistance among macrolide antibiotics is a significant clinical concern, largely driven by shared mechanisms of action and resistance. This compound, a 16-membered macrolide, exhibits a variable cross-resistance profile with other macrolides, which is dependent on the specific bacterial species and the underlying resistance mechanisms.

The following table summarizes the Minimum Inhibitory Concentration (MIC) data from various studies, comparing the in vitro activity of this compound (Tylosin) with other macrolides against key bacterial pathogens. It is important to note that direct comparative studies across all macrolides and bacterial species are limited, and the data presented here is a collation from multiple sources. Variations in experimental methodologies between studies should be considered when interpreting these results.

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Key Findings & Citations
Staphylococcus aureus Tylosin--Isolates resistant to erythromycin may still be susceptible to tylosin, though high-level cross-resistance can occur.
Erythromycin--A common inducer of macrolide resistance.
Azithromycin--Often shows cross-resistance with erythromycin.
Clarithromycin--Generally, potent against susceptible strains, but cross-resistance is common.
Streptococcus pyogenes Tylosin--Limited specific data on tylosin against this species.
Erythromycin≤0.09≤0.5Erythromycin generally shows good activity against susceptible strains[1].
Azithromycin≤0.5≤0.5Active against susceptible isolates, with cross-resistance being the rule[1][2].
Clarithromycin≤0.5≤0.5Demonstrates potent activity against susceptible strains[1][3].
Mycoplasma pneumoniae Tylosin--Historically used for mycoplasma infections in veterinary medicine.
Erythromycin--Macrolides are a first-line treatment for M. pneumoniae infections.
Azithromycin<0.000125<0.000125Highly active against macrolide-susceptible strains[4].
Clarithromycin0.0010.001Very potent against macrolide-susceptible isolates[4].
Salmonella spp. Tylosin≥256≥256Intrinsically high MICs observed, suggesting natural resistance[5].
Erythromycin642048Significant difference in MICs between susceptible and resistant isolates[5].
Azithromycin864Lower MICs compared to other macrolides against susceptible strains[5].
Campylobacter spp. Tylosin4>4096High MICs observed in azithromycin-resistant isolates[5].
Erythromycin0.54096A wide range of MICs depending on resistance status[5].
Azithromycin0.2532Lower MICs for susceptible strains compared to resistant ones[5].

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Dashes (-) indicate that specific data was not available in the reviewed literature.

Mechanisms of Cross-Resistance

The primary mechanisms conferring cross-resistance between this compound and other macrolides include:

  • Target Site Modification: The most common mechanism is the methylation of the 23S ribosomal RNA, the target for macrolides. This is often mediated by erm (erythromycin ribosome methylase) genes, leading to the MLSB phenotype (resistance to macrolides, lincosamides, and streptogramin B). This mechanism typically confers a high level of resistance to most macrolides.

  • Active Efflux: Efflux pumps can actively transport macrolides out of the bacterial cell, reducing the intracellular drug concentration. The specificity of these pumps can vary, leading to different cross-resistance patterns.

  • Enzymatic Inactivation: Though less common, enzymatic modification of the macrolide structure can inactivate the antibiotic.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is the gold standard for assessing antimicrobial susceptibility and cross-resistance. The following are generalized protocols based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

  • Preparation of Antimicrobial Solutions: Stock solutions of each macrolide are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotics is inoculated with the bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of a macrolide antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton agar before it solidifies.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a control plate with no antibiotic.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

Visualizing Experimental Workflow and Resistance Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining cross-resistance and a simplified signaling pathway of a common macrolide resistance mechanism.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_analysis Data Analysis Bacterial_Isolates Bacterial Isolates (e.g., S. aureus, S. pyogenes) Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Bacterial_Isolates->Inoculum_Prep Macrolide_Stock Macrolide Stock Solutions (this compound, Erythromycin, etc.) Serial_Dilution Serial Dilution of Macrolides in 96-well plates Macrolide_Stock->Serial_Dilution Inoculation Inoculation of Plates Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Reading Read MIC values Incubation->Reading Comparison Compare MICs of this compound with other macrolides Reading->Comparison Cross_Resistance Determine Cross-Resistance Profile Comparison->Cross_Resistance Macrolide_Resistance_Pathway cluster_resistance Erm-mediated Resistance Macrolide Macrolide (e.g., this compound) Ribosome Bacterial Ribosome (50S subunit) Macrolide->Ribosome binds to Inhibition Inhibition Macrolide->Inhibition Methylated_Ribosome Methylated Ribosome Macrolide->Methylated_Ribosome binding blocked Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis facilitates Inhibition->Protein_Synthesis erm_gene erm gene Methyltransferase Erm Methyltransferase erm_gene->Methyltransferase encodes Methyltransferase->Ribosome methylates 23S rRNA Methylated_Ribosome->Protein_Synthesis continues

References

A Head-to-Head Comparison of Relomycin (Tylosin D) and Tilmicosin for Veterinary Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of veterinary macrolide antibiotics, both Relomycin (a component of the tylosin complex) and tilmicosin hold significant places in the management of respiratory diseases in livestock. This guide provides a detailed, data-driven comparison of these two therapeutic agents, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective properties and performance. While direct head-to-head clinical trials are limited, this guide synthesizes available data to draw objective comparisons.

At a Glance: Key Differences

FeatureThis compound (as part of Tylosin)Tilmicosin
Primary Composition A mixture of four macrolides, with Tylosin A being the major component (>80%). This compound is Tylosin D.[1]A semi-synthetic derivative of tylosin.
Primary Indication Treatment of various bacterial infections in livestock, including respiratory diseases.Primarily used for the treatment and control of bovine respiratory disease (BRD).[2]
Potency Generally considered to be less potent than tilmicosin against key respiratory pathogens.Studies suggest it can be 4 to 8 times more effective than tylosin, particularly against Mycoplasma and Pasteurella species.[3]
Spectrum of Activity Broad-spectrum against Gram-positive bacteria and Mycoplasma. Limited activity against Gram-negative bacteria.[4]Broad-spectrum with enhanced activity against Gram-negative respiratory pathogens like Mannheimia haemolytica and Pasteurella multocida.[5]
Immunomodulatory Effects Exhibits anti-inflammatory properties.[6]Possesses both anti-inflammatory and immunosuppressive properties.[7][8]

Mechanism of Action: A Shared Pathway

Both this compound (as part of the tylosin complex) and tilmicosin are 16-membered macrolide antibiotics that function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit of susceptible bacteria, which prevents the elongation of the polypeptide chain and ultimately halts bacterial growth.[6][9]

Macrolide Macrolide 50S_Ribosomal_Subunit 50S Ribosomal Subunit Macrolide->50S_Ribosomal_Subunit Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S_Ribosomal_Subunit->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death/Static Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Shared mechanism of action for macrolide antibiotics.

In Vitro Activity: A Comparative Look at Potency

The in vitro efficacy of an antibiotic is a key indicator of its potential clinical effectiveness. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for tylosin and tilmicosin against common bovine respiratory disease pathogens. Lower MIC values indicate greater potency.

OrganismTylosin MIC Range (µg/mL)Tilmicosin MIC Range (µg/mL)
Mannheimia haemolytica644
Pasteurella multocida324
Histophilus somniData not readily available≤0.03 - >128
Mycoplasma bovis0.06 - 4Data not readily available

Data sourced from multiple studies.[4][5]

Clinical Efficacy in Bovine Respiratory Disease (BRD)

While direct comparative trials are scarce, the efficacy of both drugs has been evaluated in numerous studies. The following tables present a summary of findings from separate clinical trials.

Tilmicosin Efficacy Data
Study ParameterTilmicosin GroupControl/Comparator Group
Mortality Rate (vs. Negative Control) 8%25% (Untreated)
Mortality Rate (vs. Oxytetracycline) 0.74%6.05% (Oxytetracycline)
First Treatment Success Rate 80.37%74.02% (Oxytetracycline)
Morbidity Rate (Metaphylactic use) 30.4%54.8% (Untreated)

Data from studies comparing tilmicosin to a negative control or other antibiotics.[10][11]

Tylosin Efficacy Data

Direct clinical trial data for tylosin in the treatment of BRD, with specific metrics like mortality and success rates, is not as readily available in the reviewed literature. However, its established use in veterinary medicine for respiratory infections indicates its clinical utility. One study comparing tylosin and tilmicosin for subclinical mastitis in dry cows showed a numerically higher, though not statistically significant, cure rate for tilmicosin.[12]

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of tylosin and tilmicosin have been compared in cattle.

ParameterTylosin (Intramuscular)Tilmicosin (Subcutaneous)
Max Serum Concentration (Cmax) 1.30 ± 0.24 µg/mL0.86 ± 0.20 µg/mL
Time to Max Concentration (Tmax) 2 hours1 hour
Elimination Half-life (t1/2) 20.46 ± 2.08 hours29.94 ± 6.65 hours

Data from a study in healthy Holstein cows.

Immunomodulatory and Cellular Effects

Beyond their antimicrobial properties, both tylosin and tilmicosin have been shown to exert effects on the host's immune response.

Tilmicosin has demonstrated both anti-inflammatory and immunosuppressive activities. It can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[13] This is achieved, in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by increasing ERK1/2 phosphorylation and decreasing p38 phosphorylation.[13]

cluster_0 Tilmicosin's Effect on MAPK Pathway Tilmicosin Tilmicosin ERK1_2 ERK1/2 Phosphorylation Tilmicosin->ERK1_2 Increases p38 p38 Phosphorylation Tilmicosin->p38 Decreases Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) p38->Inflammatory_Cytokines Leads to reduction of

Tilmicosin's modulation of the MAPK signaling pathway.

Tylosin has also been noted for its anti-inflammatory effects, which may contribute to its efficacy in treating certain conditions.[6] Additionally, some research suggests that tylosin can modulate cellular immune responses in chickens.[14]

Safety and Toxicity

Both tylosin and tilmicosin are generally considered safe for veterinary use when administered according to label directions. However, adverse effects have been reported.

Tylosin:

  • Oral administration can lead to diarrhea and gastrointestinal upset.[4]

  • Injectable forms can cause local reactions such as pain and inflammation at the injection site.[4]

Tilmicosin:

  • Known to have cardiotoxic effects in some species, particularly at high doses or when administered via unapproved routes.

  • Accidental injection in humans can be fatal.

Experimental Protocols

General Protocol for BRD Efficacy Trials with Tilmicosin
  • Animals: Feedlot calves with naturally occurring bacterial pneumonia, typically exhibiting a rectal temperature of at least 105°F (40.5°C).[10][15]

  • Treatment Groups: Calves are randomly assigned to treatment groups, which may include a negative control (no treatment), a positive control (another antibiotic), and the tilmicosin group.

  • Dosing: Tilmicosin is typically administered as a single subcutaneous injection at a dose of 10 mg/kg of body weight.[10][11][15]

  • Outcome Measures: Efficacy is evaluated based on mortality rates, first treatment success rates (resolution of clinical signs), reduction in body temperature, and weight gain over a specified period (e.g., 28 days).[10]

Selection Selection of Calves with BRD (Temp ≥ 105°F) Randomization Randomization to Treatment Groups Selection->Randomization Treatment Single SC Injection of Tilmicosin (10 mg/kg) Randomization->Treatment Monitoring Monitoring of Clinical Signs, Temperature, and Weight Treatment->Monitoring Data_Analysis Analysis of Mortality, Treatment Success, and Weight Gain Monitoring->Data_Analysis

General workflow for a BRD efficacy trial.
Protocol for Evaluating Immunomodulatory Effects of Tilmicosin

  • Cell Line: Immortalized bovine mammary epithelial cells (MAC-T).

  • Infection Model: Cells are infected with Staphylococcus aureus.

  • Treatment: Cells are pre-treated with tilmicosin before infection or treated after infection.

  • Analysis:

    • Intracellular bacterial load is quantified.

    • Apoptosis is measured.

    • Production of reactive oxygen species (ROS) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) is assessed.

    • Phosphorylation of MAPK pathway proteins (ERK1/2, p38) is measured using methods like fluorescent-activated cell sorting.[13]

Conclusion

Tilmicosin, a semi-synthetic derivative of tylosin, generally demonstrates superior potency and a more targeted spectrum of activity against key bovine respiratory pathogens compared to the broader tylosin complex (which includes this compound). While both macrolides share a common mechanism of action, tilmicosin's enhanced efficacy, particularly in the context of BRD, is supported by more extensive clinical data. Furthermore, the immunomodulatory effects of tilmicosin, specifically its influence on the MAPK signaling pathway, represent a significant area of ongoing research. The choice between these antibiotics will ultimately depend on the specific clinical scenario, the target pathogen, and considerations of potency and safety.

References

Comparative Analysis of Relomycin (Tylosin D) MIC Values for Key Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the In Vitro Efficacy of Relomycin

This guide provides a comparative overview of the Minimum Inhibitory Concentration (MIC) values for this compound (also known as Tylosin D), a macrolide antibiotic. Due to the limited availability of specific MIC data for this compound, this guide utilizes data for the broader Tylosin mixture, of which this compound is a key component. This information is presented alongside MIC values for a well-established comparator antibiotic, Ciprofloxacin, to offer a clear perspective on its potential efficacy against several clinically relevant bacterial strains.

Executive Summary

This compound is a macrolide antibiotic, a class of drugs known for their bacteriostatic activity primarily against Gram-positive bacteria.[1] This guide compiles available MIC data to aid researchers in evaluating its potential antimicrobial spectrum. The data is presented in a comparative format against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. It is important to note that macrolides, including Tylosin and by extension this compound, generally exhibit limited activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[2][3]

Data Presentation: MIC Value Comparison

The following table summarizes the available MIC ranges for Tylosin (as a proxy for this compound) and Ciprofloxacin against Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.

AntibioticStaphylococcus aureus (µg/mL)Streptococcus pneumoniae (µg/mL)Escherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)
Tylosin 0.5 - >128[2]0.125 - 64[1]Generally high (>64)[3][4]Generally high (>64)[2]
Ciprofloxacin 0.25 - 1[2][5]1 - 4[6]≤0.06 - >8[7]0.12 - 32[8][9]

Note: The MIC values for Tylosin against E. coli and P. aeruginosa are generally reported as high, indicating low efficacy. Specific numerical ranges are not consistently available in the literature, reflecting their intrinsic resistance to macrolides. One study reported an MIC of 512 µg/mL for Tylosin against E. coli ATCC 25922.[10]

Experimental Protocols: Broth Microdilution Method (CLSI Guidelines)

The determination of MIC values is standardized by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a common and recommended procedure.[11][12][13]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of this compound and comparator antibiotics

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of each antibiotic in CAMHB in the microtiter plate wells. The typical final volume in each well is 100 µL.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the bacterial strain.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate (except the sterility control well), resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start bacterial_culture Bacterial Colony Selection start->bacterial_culture mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum_prep Inoculum Dilution (5x10^5 CFU/mL) mcfarland->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation antibiotic_prep Serial Antibiotic Dilutions in Plate antibiotic_prep->inoculation incubation Incubation (16-20h at 35°C) inoculation->incubation read_results Visual Inspection for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

References

Synergistic Effects of Relomycin (Tylosin D) with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Relomycin, a macrolide antibiotic also known as Tylosin D, has been investigated for its potential synergistic effects when used in combination with other antimicrobial agents. This guide provides a comparative overview of the performance of this compound in combination therapies, supported by available experimental evidence. While specific quantitative data on the synergistic interactions of this compound (Tylosin D) is limited in publicly available literature, studies on the broader Tylosin family provide valuable insights into its potential for enhanced efficacy.

Mechanism of Action: this compound (Tylosin D)

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides, thereby halting bacterial growth.

Quantitative Analysis of Synergistic Effects

FIC Index = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

The following table summarizes the qualitative findings from studies on Tylosin combinations.

Antibiotic CombinationTarget Pathogen(s)Observed InteractionSupporting Evidence
Tylosin & Fosfomycin Gram-positive and Gram-negative bacteriaSynergisticA study on the interactive effect of Fosfomycin and Tylosin reported a "well recognised and documented synergistic effect," with the most effective ratio being 2:3 (Fosfomycin:Tylosin)[1][2].
Tylosin & Colistin E. coliAdditive to slightly synergisticResearch on the combination of Tylosin tartrate and Colistin indicated an additive and slightly synergistic effect, particularly in ratios of 3:2 and 2:3.

Potential Mechanisms of Synergistic Action

The observed synergy between Tylosin and other antibiotics can be attributed to their complementary mechanisms of action.

  • Tylosin and Fosfomycin: Fosfomycin inhibits the early stages of bacterial cell wall synthesis, a different target from Tylosin's inhibition of protein synthesis. This dual-pronged attack on essential bacterial processes likely leads to a synergistic bactericidal effect.

  • Tylosin and Colistin: Colistin, a polymyxin antibiotic, disrupts the integrity of the bacterial cell membrane. This action can facilitate the entry of Tylosin into the bacterial cell, allowing it to reach its ribosomal target more effectively and in higher concentrations, thus enhancing its inhibitory effect.

Below is a diagram illustrating the proposed synergistic mechanism between Tylosin and a cell wall synthesis inhibitor like Fosfomycin.

SynergyMechanism cluster_bacterium Bacterial Cell CellWall Cell Wall Synthesis BacterialGrowth Bacterial Growth & Survival CellWall->BacterialGrowth Essential for structural integrity ProteinSynthesis Protein Synthesis (Ribosome) ProteinSynthesis->BacterialGrowth Essential for all cellular functions Inhibition Synergistic Inhibition of Bacterial Growth Fosfomycin Fosfomycin Fosfomycin->CellWall Inhibits This compound This compound (Tylosin D) This compound->ProteinSynthesis Inhibits

Proposed synergistic mechanism of this compound and Fosfomycin.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess antibiotic synergy.

Checkerboard Assay

The checkerboard assay is a common in vitro method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Bacterial culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard.

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Stock solutions of this compound (Tylosin D) and the second antibiotic.

2. Assay Setup:

  • Two-fold serial dilutions of this compound are prepared horizontally across the microtiter plate.

  • Two-fold serial dilutions of the second antibiotic are prepared vertically down the plate.

  • This creates a matrix of wells containing various concentrations of both antibiotics.

  • Control wells containing each antibiotic alone, as well as a growth control (no antibiotics) and a sterility control (no bacteria), are included.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.

  • The plates are incubated at 37°C for 18-24 hours.

4. Data Analysis:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth.

  • The FIC index is calculated for each well showing no growth to determine the nature of the interaction.

Below is a diagram illustrating the workflow of a checkerboard assay.

CheckerboardWorkflow A Prepare bacterial inoculum (0.5 McFarland) D Inoculate all wells with bacterial suspension A->D B Prepare serial dilutions of Antibiotic A (this compound) in plate (horizontal) B->D C Prepare serial dilutions of Antibiotic B in plate (vertical) C->D E Incubate plate at 37°C for 18-24 hours D->E F Read MICs for individual antibiotics and combinations E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G H Determine Synergy, Additivity, or Antagonism G->H

Workflow for the checkerboard antibiotic synergy assay.
Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of antibiotic combinations over time.

1. Preparation of Materials:

  • Test tubes or flasks containing appropriate broth medium.

  • Bacterial culture in the logarithmic growth phase.

  • Stock solutions of this compound and the second antibiotic.

2. Assay Setup:

  • Tubes are prepared with:

    • Growth control (no antibiotic).

    • This compound alone at a specific concentration (e.g., MIC).

    • The second antibiotic alone at a specific concentration.

    • The combination of this compound and the second antibiotic at the same concentrations.

  • Each tube is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

3. Incubation and Sampling:

  • The tubes are incubated at 37°C with shaking.

  • Samples are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).

4. Viable Cell Counting:

  • Serial dilutions of each sample are plated on agar plates.

  • After incubation, the number of colony-forming units (CFU/mL) is determined.

5. Data Analysis:

  • The change in log10 CFU/mL over time is plotted for each condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Conclusion

The available evidence suggests that this compound (Tylosin D) holds promise for use in combination therapies, particularly with antibiotics that have different mechanisms of action, such as Fosfomycin and Colistin. While direct quantitative data for this compound is sparse, the qualitative findings of synergy and additivity with these agents are encouraging. Further research, including detailed in vitro studies to determine precise FIC indices against a range of clinically relevant pathogens, is warranted to fully elucidate the synergistic potential of this compound and guide its clinical application in combination therapies. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Safety Operating Guide

Navigating the Disposal of "Relomycin": A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Relomycin" is not a widely recognized pharmaceutical agent in publicly available scientific literature or regulatory databases. The following disposal procedures are based on established best practices for the handling and disposal of laboratory-grade antibiotics and other potent chemical compounds. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific guidance on "this compound." This document should be used as a supplementary resource to ensure safety and compliance.

The proper disposal of pharmaceutical waste is a critical aspect of laboratory safety and environmental responsibility.[1] Improper disposal can lead to environmental contamination and may pose health risks.[2][3] This guide provides a step-by-step operational plan for the safe handling and disposal of a novel antibiotic agent, referred to here as "this compound," within a research and development setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be familiar with the immediate safety protocols for handling potent chemical compounds. Always handle "this compound" in a well-ventilated area, preferably within a chemical fume hood.[4][5]

Personal Protective Equipment (PPE): All personnel handling "this compound" must wear the following PPE to minimize exposure:

  • Gloves: Chemically resistant gloves are mandatory.[4]

  • Eye Protection: Safety glasses with side shields or goggles.[4]

  • Lab Coat: A lab coat or other protective clothing is required.[6]

In Case of a Spill:

  • Evacuate personnel from the immediate area to prevent exposure.[4]

  • Avoid breathing any dust or vapors that may be present.[4]

  • Wearing appropriate PPE, collect the spilled material using absorbent pads for liquids or by carefully sweeping for solids.

  • Place all contaminated materials into a sealed, labeled hazardous waste container for disposal.[4]

  • Clean the spill area thoroughly.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the segregation and disposal of different forms of "this compound" waste generated in a laboratory setting. All pharmaceutical waste disposal must adhere to institutional guidelines as well as local and national regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[1][7][8]

Step 1: Waste Segregation and Identification Proper segregation at the point of generation is the most critical step. Different types of waste have distinct disposal pathways.[6] Anything containing antibiotics should generally be treated as chemical waste.[9]

Step 2: Containerization and Labeling Select appropriate waste containers that are chemically compatible and leak-proof.[8][10] Label each container clearly with its contents. Hazardous pharmaceutical waste is often collected in black containers.[11]

Step 3: Handling Different Waste Streams

  • Unused or Expired Pure "this compound" (Solid):

    • This is considered hazardous chemical waste.

    • Place the original container, if possible, into a larger, labeled hazardous waste container.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • "this compound" Stock Solutions:

    • High-concentration stock solutions are considered hazardous chemical waste.[9]

    • Collect these solutions in a dedicated, sealed, and clearly labeled container for liquid chemical waste.[12]

    • Do not pour down the drain.[7]

  • Contaminated Labware (e.g., pipette tips, tubes, flasks):

    • Segregate into a designated container for solid chemical waste.

    • If the labware is also a biohazard (e.g., used for cell culture), it may need to be decontaminated first, for instance, by autoclaving, if the antibiotic is heat-labile.[9] However, if "this compound" is heat-stable, autoclaving will not degrade it, and the waste must be treated as chemical waste post-decontamination.[9][12]

  • Contaminated Liquid Media:

    • Collect in a labeled container for liquid chemical waste.[10]

    • Some institutions may permit autoclaving for certain heat-sensitive antibiotics before disposal, but this must be verified for "this compound" via its SDS.[9]

Step 4: Temporary Storage and Disposal Store all "this compound" waste in a designated, secure area away from general lab traffic. Arrange for pickup and final disposal by a certified hazardous waste contractor, as coordinated by your institution's EHS department.[6][12] Final disposal for many pharmaceutical wastes is typically high-temperature incineration.[11]

Data Presentation: this compound Waste Disposal Summary

The following table summarizes the recommended disposal routes for various types of "this compound" waste.

Waste TypeDescriptionRecommended Disposal Route
Pure "this compound" (Solid) Unused, expired, or surplus "this compound" powder.Collect in a labeled hazardous chemical waste container for incineration.
"this compound" Stock Solution High-concentration solutions of "this compound" (e.g., in DMSO or ethanol).Collect in a labeled, sealed container for hazardous liquid waste. Do not drain dispose.[7][9]
Contaminated Solid Waste Pipette tips, serological pipettes, culture flasks, gloves, etc.Segregate into a container for solid chemical waste. If biohazardous, follow institutional guidelines for mixed waste.[10]
Contaminated Liquid Waste Cell culture media, buffer solutions, etc., containing "this compound".Collect in a labeled container for liquid chemical waste. Autoclaving may be a pre-treatment if "this compound" is verified to be heat-labile.[9][12]
Contaminated Sharps Needles, scalpels, etc., contaminated with "this compound".Place in a designated sharps container for hazardous waste.

Experimental Protocol: Chemical Degradation Assay for a Novel Antibiotic

To determine an appropriate disposal method, it may be necessary to assess the stability of a novel compound like "this compound" under various conditions (e.g., heat, chemical treatment). The following is a generalized protocol for such an experiment.

Objective: To evaluate the degradation of "this compound" following treatment with heat (autoclaving) and a chemical oxidizing agent (e.g., sodium hypochlorite).

Methodology:

  • Preparation of "this compound" Samples: Prepare a 1 mg/mL stock solution of "this compound" in an appropriate solvent. Dilute to a working concentration of 100 µg/mL in sterile deionized water.

  • Treatment Groups:

    • Control: Untreated "this compound" solution.

    • Heat Treatment: Place a sample of the "this compound" solution in an autoclave-safe container and run a standard autoclave cycle (121°C, 15 psi, 20 minutes).

    • Chemical Treatment: Add sodium hypochlorite to a "this compound" solution to a final concentration of 1% and incubate for 30 minutes at room temperature.

  • Sample Analysis:

    • Following treatment, neutralize the chemical treatment sample (e.g., with sodium thiosulfate).

    • Analyze all samples (Control, Heat-Treated, Chemical-Treated) using High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation:

    • Compare the peak area of the "this compound" compound in the treated samples to the control sample.

    • A significant reduction in the peak area indicates degradation of the compound. This data can then inform the most effective and safe disposal procedure.

Visualizing Disposal and Operational Workflows

Diagram 1: Logical Workflow for "this compound" Waste Disposal

start This compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds classify Classify Waste Stream (Solid, Liquid, Sharps) sds->classify solid Solid Waste classify->solid Solid liquid Liquid Waste classify->liquid Liquid sharps Sharps Waste classify->sharps Sharps container_solid Package in Labeled Solid Chemical Waste Container solid->container_solid container_liquid Collect in Labeled Liquid Chemical Waste Container liquid->container_liquid container_sharps Place in Labeled Sharps Chemical Waste Container sharps->container_sharps storage Store in Designated Hazardous Waste Area container_solid->storage container_liquid->storage container_sharps->storage disposal Arrange Pickup by Certified Waste Contractor storage->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the proper segregation and disposal of "this compound" waste.

Diagram 2: Hypothetical Signaling Pathway Inhibition by "this compound"

cluster_cell Bacterial Cell ribosome Ribosome (70S) protein Protein Synthesis ribosome->protein growth Bacterial Growth & Proliferation protein->growth This compound This compound This compound->inhibition inhibition->ribosome Inhibits

Caption: Hypothetical mechanism of action for "this compound" as a protein synthesis inhibitor.

References

Essential Safety and Logistical Information for Handling Relomycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of research compounds is paramount. This document provides detailed procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Relomycin, a macrolide antibiotic also known as Dihydrotylosin or Tylosin D. Adherence to these protocols is crucial for minimizing exposure risk and ensuring laboratory safety.

Hazard Identification and Occupational Exposure

This compound, as a member of the macrolide antibiotic family, is primarily used in research settings.[1][2] While specific occupational exposure limits (OELs) for this compound have not been established by regulatory bodies such as OSHA or NIOSH, a risk-based approach to handling is recommended due to its potential for causing skin and respiratory sensitization.[3]

Occupational Exposure Banding (OEB) for Macrolide Antibiotics

In the absence of formal OELs, Occupational Exposure Banding (OEB) can be used to categorize compounds based on their toxicological potency and to guide handling procedures. Macrolide antibiotics generally fall into a band that requires controlled handling to prevent sensitization and other potential health effects.[4][5][6]

Hazard Category Description Associated Health Effects Recommended Handling Approach
Sensitizer May cause an allergic skin reaction or asthma symptoms or breathing difficulties if inhaled.[3]Skin sensitization (dermatitis), Respiratory sensitization (asthma-like symptoms).[3]Containment and use of appropriate personal protective equipment are essential.
Low Acute Toxicity Oral LD50 in rats is greater than 6200 mg/kg.[7]Low risk of acute toxicity from single exposure.Standard laboratory hygiene practices are generally sufficient for preventing acute toxicity.
Personal Protective Equipment (PPE) for Handling this compound

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Body Part Required PPE Specifications and Rationale
Hands Double-gloving with nitrile gloves is recommended.Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection against potential tears or permeation.[8][9] Change gloves immediately if contaminated.
Eyes/Face Safety glasses with side shields or a face shield.Protects against splashes of solutions or airborne powder.
Body A lab coat or disposable gown.Prevents contamination of personal clothing.
Respiratory A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosol generation.Protects against inhalation of the powder, which can cause respiratory sensitization.[3]

Glove Material Chemical Resistance

While specific breakthrough time data for this compound is not available, the following table provides a general guide to the chemical resistance of common glove materials. For handling this compound, nitrile gloves are a suitable choice for splash protection.

Glove Material Resistance to Alcohols (e.g., Ethanol) Resistance to Aqueous Solutions General Recommendation for this compound
Nitrile Good to ExcellentExcellentRecommended for splash protection. Change gloves frequently and immediately after contamination.[10]
Latex Fair to GoodExcellentUse with caution due to potential for latex allergies.
Vinyl Poor to FairGoodNot recommended for handling chemical solutions.

Operational and Disposal Plans

Strict adherence to standard operating procedures for handling and disposal is critical for minimizing risk and preventing environmental contamination.

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound from its powder form.

  • Materials:

    • This compound powder

    • Appropriate solvent (e.g., ethanol or DMSO)

    • Sterile conical tubes

    • Adjustable micropipettes and sterile tips

    • 0.22 µm syringe filter (if sterile filtration is required)

    • Vortex mixer

    • Personal Protective Equipment (see table above)

  • Procedure:

    • Don all required PPE, including a respirator, before handling the powder.

    • Perform all weighing and initial solvent addition within a chemical fume hood or a biological safety cabinet to contain any airborne powder.

    • Weigh the desired amount of this compound powder.

    • Carefully add the powder to a sterile conical tube.

    • Add the appropriate volume of solvent to the tube.

    • Cap the tube securely and vortex until the powder is completely dissolved.

    • If a sterile solution is required, draw the solution into a syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. Note that solutions in ethanol or DMSO may not require filter sterilization.[1][11]

    • Label the stock solution clearly with the compound name, concentration, solvent, date, and your initials.

    • Store the stock solution at -20°C or as recommended by the supplier.[2]

2. Spill Cleanup Procedure

In the event of a spill, a prompt and appropriate response is crucial to prevent the spread of contamination.

  • For Small Powder Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid raising dust.

    • Carefully wipe up the spill, working from the outside in.

    • Place the contaminated paper towels in a sealed plastic bag for disposal as chemical waste.

    • Decontaminate the spill area with a suitable laboratory disinfectant or 70% ethanol.[12][13]

  • For Liquid Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., absorbent pads or cat litter).[14]

    • Allow the absorbent material to soak up the liquid.

    • Carefully scoop the absorbed material into a sealed plastic bag for disposal as chemical waste.

    • Decontaminate the spill area with a suitable laboratory disinfectant or 70% ethanol.[12][13]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and the spread of antibiotic resistance.[15]

  • Solid Waste:

    • Unused or expired this compound powder should be disposed of as hazardous chemical waste.[16]

    • Contaminated consumables such as gloves, paper towels, and pipette tips should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a clearly labeled waste container designated for "Antibiotic-containing solution".[17]

    • Do not pour antibiotic solutions down the drain.

    • Liquid antibiotic waste should be treated as chemical waste and disposed of through your institution's hazardous waste management program.[1][17]

  • Decontamination of Labware:

    • Reusable labware that has come into contact with this compound should be decontaminated by soaking in a 10% bleach solution for at least one hour, followed by thorough rinsing with water.[13]

Visual Guides

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Weigh Powder in Hood Weigh Powder in Hood Don PPE->Weigh Powder in Hood Dissolve in Solvent Dissolve in Solvent Weigh Powder in Hood->Dissolve in Solvent Filter & Aliquot Filter & Aliquot Dissolve in Solvent->Filter & Aliquot Store at -20°C Store at -20°C Filter & Aliquot->Store at -20°C Use in Experiment Use in Experiment Store at -20°C->Use in Experiment Handle with Care Handle with Care Use in Experiment->Handle with Care Collect Solid Waste Collect Solid Waste Handle with Care->Collect Solid Waste Collect Liquid Waste Collect Liquid Waste Handle with Care->Collect Liquid Waste Decontaminate Labware Decontaminate Labware Handle with Care->Decontaminate Labware Dispose as Hazardous Waste Dispose as Hazardous Waste Collect Solid Waste->Dispose as Hazardous Waste Collect Liquid Waste->Dispose as Hazardous Waste

Caption: Workflow for the safe handling and disposal of this compound.

Potential Off-Target Signaling Effects of Macrolides

While the primary mechanism of action of macrolide antibiotics like this compound is the inhibition of bacterial protein synthesis, studies have shown that macrolides can also have immunomodulatory and other off-target effects on eukaryotic cells. This diagram illustrates some of the potential signaling pathways that may be affected.[18][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Macrolides (e.g., this compound) Macrolides (e.g., this compound) TLR TLR Macrolides (e.g., this compound)->TLR GPCR GPCR Macrolides (e.g., this compound)->GPCR MAPK Pathway (ERK, JNK, p38) MAPK Pathway (ERK, JNK, p38) TLR->MAPK Pathway (ERK, JNK, p38) NF-kB Pathway NF-kB Pathway TLR->NF-kB Pathway Calcium Signaling Calcium Signaling GPCR->Calcium Signaling Gene Expression Gene Expression MAPK Pathway (ERK, JNK, p38)->Gene Expression NF-kB Pathway->Gene Expression Calcium Signaling->Gene Expression Altered Cytokine Production\n(Inflammatory Response) Altered Cytokine Production (Inflammatory Response) Gene Expression->Altered Cytokine Production\n(Inflammatory Response)

Caption: Potential off-target signaling pathways affected by macrolide antibiotics in eukaryotic cells.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.